molecular formula C15H16N2O B185421 1-Ethyl-1,3-diphenylurea CAS No. 64544-71-4

1-Ethyl-1,3-diphenylurea

Cat. No.: B185421
CAS No.: 64544-71-4
M. Wt: 240.3 g/mol
InChI Key: NCPIMZDJJZLMCF-UHFFFAOYSA-N
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Description

1-Ethyl-1,3-diphenylurea, commonly known as Ethyl Centralite, is a symmetrical urea derivative with significant applications in propellant technology and emerging potential in pharmaceutical research. In the field of explosives and propellants, it serves two critical functions: as a stabilizer that inhibits the decomposition of smokeless powder by neutralizing acidic byproducts, thereby extending shelf life and ensuring safe storage, and as a burning rate moderator that ensures a controlled and predictable energy release during combustion, which is crucial for the performance and safety of ammunition . Its presence in gunshot residue (GSR) also makes it a compound of interest in forensic science for analyzing and detecting firearm discharge . Beyond its industrial uses, 1,3-Diphenylurea-based structures are being explored as a privileged scaffold in medicinal chemistry for generating novel therapeutic agents. Research indicates that derivatives of this core structure function as potent histone deacetylase (HDAC) inhibitors. These compounds have demonstrated promising antiplasmodial activity against both drug-sensitive and multidrug-resistant Plasmodium falciparum strains, the parasite responsible for malaria, highlighting their potential as a new class of antimalarial drugs . The molecule's structure, featuring a central urea group with nitrogen atoms bonded to ethyl and phenyl substituents, provides a versatile platform for further chemical exploration and development in various research domains .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-1,3-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16N2O/c1-2-17(14-11-7-4-8-12-14)15(18)16-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NCPIMZDJJZLMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214818
Record name 1-Ethyl-1,3-diphenylurea
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Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64544-71-4
Record name N-Ethyl-N,N′-diphenylurea
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Record name 1-Ethyl-1,3-diphenylurea
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Record name 1-Ethyl-1,3-diphenylurea
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Foundational & Exploratory

Chemical structure and molecular formula of 1-Ethyl-1,3-diphenylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Ethyl-1,3-diphenylurea , a critical unsymmetrical urea derivative often encountered in propellant stability profiling and forensic analysis.[1]

Molecular Identity & Structural Analysis[1][2]

1-Ethyl-1,3-diphenylurea is an unsymmetrical organic compound belonging to the diarylurea class.[1] It is structurally distinct from its symmetrical parent, Centralite I (1,3-Diethyl-1,3-diphenylurea), by the presence of a single ethyl substituent on one nitrogen atom, leaving the other nitrogen available as a hydrogen bond donor.[1]

Parameter Technical Specification
IUPAC Name 1-Ethyl-1,3-diphenylurea
Systematic Name N-Ethyl-N,N'-diphenylurea
CAS Registry Number 64544-71-4
Molecular Formula

Molecular Weight 240.30 g/mol
SMILES CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2
InChI Key NCPIMZDJJZLMCF-UHFFFAOYSA-N
Physical State Crystalline Solid
Solubility Soluble in Acetonitrile, Methanol, Ethyl Acetate; Insoluble in Water
Structural Isomerism Alert

Researchers must distinguish this compound from Akardite III (1,1-Diphenyl-3-ethylurea).[1] While they share the formula


, Akardite III has both phenyl groups on the same nitrogen (geminal), whereas the target molecule has phenyl groups on opposite nitrogens (vicinal).
Part 2: Synthesis & Manufacturing Protocols

The synthesis of unsymmetrical ureas requires controlled nucleophilic addition to prevent the formation of symmetrical byproducts (e.g., 1,3-diphenylurea).[1] The most robust route utilizes the reaction between an isocyanate and a secondary amine.

Protocol: Isocyanate Addition Method

This method ensures high regioselectivity by exploiting the reactivity of phenyl isocyanate with N-ethylaniline.

Reagents:

  • Phenyl Isocyanate (PhNCO): Electrophile. Caution: Toxic, lachrymator.[1]

  • N-Ethylaniline: Nucleophile.

  • Dichloromethane (DCM): Anhydrous solvent.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve N-Ethylaniline (10 mmol, 1.21 g) in 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dropwise add Phenyl Isocyanate (10 mmol, 1.19 g) diluted in 5 mL DCM over 15 minutes.

    • Mechanistic Note: The lone pair on the N-ethylaniline nitrogen attacks the electrophilic carbon of the isocyanate group. The steric bulk of the ethyl group slows the reaction slightly compared to aniline, reducing exothermicity.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • The crude solid is often contaminated with trace 1,3-diphenylurea (from moisture hydrolysis of isocyanate).[1]

    • Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via Flash Column Chromatography (Silica gel, Gradient 0-30% EtOAc/Hexane).[1]

SynthesisPathway cluster_conditions Reaction Conditions Reactant1 Phenyl Isocyanate (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate DCM, 0°C Byproduct 1,3-Diphenylurea (Hydrolysis Impurity) Reactant1->Byproduct Trace H2O Reactant2 N-Ethylaniline (Nucleophile) Reactant2->Intermediate Product 1-Ethyl-1,3-diphenylurea (Target) Intermediate->Product Proton Transfer

Figure 1: Synthetic pathway for 1-Ethyl-1,3-diphenylurea via nucleophilic addition.

Part 3: Applications in Stability & Forensics[1]

The primary significance of 1-Ethyl-1,3-diphenylurea lies in its role as a degradation marker for Centralite I (Ethyl Centralite) in smokeless powders and propellants.[1]

The De-ethylation Pathway

Centralite I is used to scavenge acidic nitrogen oxides (


) produced by the decomposition of nitrocellulose. However, before nitration occurs, Centralite I often undergoes oxidative dealkylation.[1]
  • Parent: Centralite I (1,3-Diethyl-1,3-diphenylurea).[1][2][3]

  • Step 1 Degradation: Loss of one ethyl group

    
    1-Ethyl-1,3-diphenylurea .
    
  • Step 2 Degradation: Loss of second ethyl group

    
     1,3-Diphenylurea.
    

Forensic Utility: The detection of 1-Ethyl-1,3-diphenylurea in gunshot residue (GSR) or aged ammunition provides a specific "fingerprint" of the stabilizer's history.[1] Unlike the parent Centralite I, the mono-ethyl derivative possesses an N-H moiety, significantly altering its retention time in chromatography and its hydrogen-bonding capability.[1]

Degradation CI Centralite I (1,3-Diethyl-1,3-diphenylurea) Target 1-Ethyl-1,3-diphenylurea (Mono-dealkylated) CI->Target Oxidative Dealkylation (-C2H5) Nitrated Nitrated Derivatives (4-Nitro-Centralite, etc.) CI->Nitrated + NOx (Stabilizing Action) SymUrea 1,3-Diphenylurea (Fully dealkylated) Target->SymUrea Oxidative Dealkylation (-C2H5) Target->Nitrated + NOx

Figure 2: Degradation cascade of Centralite I in nitrocellulose matrices.

Part 4: Analytical Characterization Protocols

For validation, the following spectral data and chromatographic methods are standard.

1. Mass Spectrometry (GC-MS)[1]
  • Ionization: Electron Impact (EI, 70 eV).

  • Molecular Ion (

    
    ):  m/z 240.
    
  • Base Peak: Typically m/z 106 (N-methylaniline fragment) or m/z 119 (Phenyl isocyanate fragment).

  • Fragmentation Pattern: Look for the loss of the ethyl group (

    
    ) and cleavage at the carbonyl.
    
2. HPLC Method (Stabilizer Analysis)

This protocol separates the target from Centralite I and Diphenylamine.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (urea carbonyl).

  • Retention Order: 1,3-Diphenylurea (Early)

    
    1-Ethyl-1,3-diphenylurea 
    
    
    
    Centralite I (Late, most hydrophobic).[1]
References
  • Sigma-Aldrich. (n.d.). 1-Ethyl-1,3-diphenylurea Product Sheet. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Urea Derivatives. NIST Chemistry WebBook, SRD 69.[1] Retrieved from

  • PubChem. (2024). Compound Summary: 1-Ethyl-1,3-diphenylurea.[1][4][5] National Library of Medicine. Retrieved from

  • Namir, H., et al. (2019).[1] Application of thin layer chromatography for qualitative analysis of gunpowder. MedCrave. Retrieved from

  • CAS Common Chemistry. (2024). Details for CAS 64544-71-4. American Chemical Society.[6][7] Retrieved from [6][7]

Sources

Part 1: Chemical Identity & Physiochemical Profile

[3]

Editorial Note on Nomenclature: The user query specified "1-Ethyl-1,3-diphenylurea." However, CAS 85-98-3 is definitively assigned to 1,3-Diethyl-1,3-diphenylurea (Centralite I), a symmetric urea derivative.[1][3] The mono-ethyl variant is chemically distinct.[3] This guide focuses on the CAS-verified substance (85-98-3), which is the industry standard stabilizer and analytical marker.[3]

Core Chemical Data

Property Specification Relevance to Research

| Molecular Formula |


3Molecular WeightMelting Point3LogP (Octanol/Water)3Solubility3Appearance3

Part 2: Synthesis & Reaction Mechanisms

For researchers utilizing CAS 85-98-3 as a scaffold intermediate or reference standard, understanding its origin is critical for impurity profiling.[3] The industrial synthesis typically involves the condensation of N-ethylaniline with a carbonyl source (Phosgene or Triphosgene).[3]

Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the secondary amine (N-ethylaniline) on the carbonyl carbon of the linker.

SynthesisReactant12x N-Ethylaniline(Nucleophile)InterCarbamoyl ChlorideIntermediateReactant1->Inter Step 1: AcylationReactant2Triphosgene / Phosgene(Carbonyl Source)Reactant2->InterProduct1,3-Diethyl-1,3-diphenylurea(Centralite I)Inter->Product Step 2: CondensationByprodHCl (Byproduct)Inter->Byprod

Figure 1: Synthetic pathway for Centralite I via carbamoylation of N-ethylaniline.

Critical Process Parameters:

  • Anhydrous Conditions: The carbonyl source (phosgene/triphosgene) is moisture-sensitive.[3] Hydrolysis yields

    
     and reduces yield.
    
  • Acid Scavenging: The reaction generates HCl. A base (e.g., Pyridine or

    
    ) must be present to drive the equilibrium forward and prevent the protonation of the amine reactant.
    

Part 3: Analytical Methodologies

In drug development, CAS 85-98-3 is frequently encountered as an extractable/leachable (E&L) from packaging materials (where it acts as a stabilizer) or as a contaminant in forensic toxicology screens.[3]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Quantitative purity assessment and impurity profiling.[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (improves peak shape).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 50% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 254 nm (aromatic rings) and 210 nm (amide bond).[3]

  • Retention Time: Expect elution around 6–8 minutes depending on dead volume.[3]

Method B: GC-MS (Gas Chromatography - Mass Spectrometry)

Best for: Trace detection in biological matrices or environmental samples.[3]

  • Inlet Temp: 250°C (Splitless mode).

  • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).[3]

  • Oven Program: Start 80°C (1 min) → Ramp 20°C/min to 280°C → Hold 5 min.

  • MS Source: EI (70 eV).[3]

  • Key Ions (m/z):

    • 268 (Molecular Ion,

      
      )[3]
      
    • 148 (Loss of

      
      )[3]
      
    • 120 (

      
       fragment)[3]
      
    • 77 (Phenyl cation)[3]

Part 4: Mechanism of Action (Stabilization & Degradation)[3]

While not a pharmacophore, understanding the reactivity of CAS 85-98-3 is vital for stability studies.[3] It acts as a "sacrificial" scavenger for acidic decomposition products (specifically Nitrogen Oxides,

The Scavenging Cycle: In the presence of

3
  • Initial Attack:

    
     attacks the para-position of the phenyl ring.
    
  • Product Formation: Forms 4-nitro-1,3-diethyl-1,3-diphenylurea .

  • Secondary Attack: Can be further nitrated to dinitro- derivatives.[3]

  • N-Dealkylation: Under extreme acid stress, the ethyl group can be cleaved.[3]

Implication for Researchers: If you detect "Nitro-Centralite" derivatives in your sample, it confirms the presence of oxidative/nitrative stress in the parent material.[3]

Part 5: Safety & Toxicological Context

Signal Word: WARNING GHS Classifications: Acute Tox. 4 (Oral), Aquatic Chronic 3.[3][5][6]

  • Oral Toxicity: LD50 (Rat) ~2750 mg/kg.[3][7] It is moderately toxic if ingested.

  • Environmental Fate: Due to high LogP (~4.0), it binds strongly to soil and sediment. It is persistent in aquatic environments and toxic to aquatic life with long-lasting effects.[3][5]

  • Handling Protocol:

    • Use nitrile gloves (permeation time > 480 min).

    • Work in a fume hood to avoid inhalation of dust.

    • Incompatibility: Reacts vigorously with strong oxidizing agents.[3]

References

  • National Institute of Standards and Technology (NIST). 1,3-Diethyl-1,3-diphenylurea Mass Spectrum & Properties.[3] NIST Chemistry WebBook, SRD 69. [Link][3]

  • PubChem. 1,3-Diethyl-1,3-diphenylurea (Compound Summary). National Library of Medicine. [Link][3]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,3-diethyl-1,3-diphenylurea.[3][Link][3]

A Comprehensive Technical Guide to the Physiochemical Properties of 1-Ethyl-1,3-diphenylurea for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of an Asymmetric Diphenylurea Derivative

1-Ethyl-1,3-diphenylurea (CAS No. 64544-71-4), an asymmetrically substituted diarylurea, represents a molecule of significant interest in the landscape of chemical and pharmaceutical research. While its symmetrically substituted counterparts, such as 1,3-diphenylurea, have been explored for their biological activities, the introduction of an ethyl group on one of the nitrogen atoms introduces a structural nuance that can profoundly influence its physiochemical properties and, consequently, its interactions with biological systems. This guide provides a comprehensive overview of the known and predicted physiochemical properties of 1-Ethyl-1,3-diphenylurea, alongside detailed experimental protocols for their determination. By offering a blend of established data, theoretical predictions, and practical methodologies, this document aims to equip researchers with the foundational knowledge required to unlock the full potential of this intriguing compound.

The strategic importance of substituted ureas is well-documented, with numerous derivatives exhibiting a wide spectrum of biological activities, including antibacterial and antiviral properties. The asymmetric nature of 1-Ethyl-1,3-diphenylurea offers a unique scaffold for further chemical modification and exploration of its structure-activity relationships. This guide will delve into the essential parameters that govern its behavior in experimental settings, from its fundamental chemical identity to its solubility and stability, providing a critical resource for its application in drug discovery and materials science.

I. Core Chemical and Physical Properties

A thorough understanding of the fundamental physiochemical properties of 1-Ethyl-1,3-diphenylurea is paramount for its effective use in research. While experimental data for this specific compound is limited, this section presents a combination of available information and predicted values, alongside comparative data from the closely related compounds 1,3-diphenylurea and 1,3-diethyl-1,3-diphenylurea to provide a valuable contextual framework.

Chemical Structure and Identification
  • IUPAC Name: 1-Ethyl-1,3-diphenylurea

  • Synonyms: N-ethyl-N,N'-diphenylurea, Akardite III

  • CAS Number: 64544-71-4

  • Molecular Formula: C₁₅H₁₆N₂O

  • Molecular Weight: 240.30 g/mol

Table 1: Summary of Core Physical Properties

Property1-Ethyl-1,3-diphenylurea1,3-Diphenylurea (for comparison)1,3-Diethyl-1,3-diphenylurea (for comparison)
Melting Point (°C) Data not available235 - 24073 - 75
Boiling Point (°C) Data not available260Data not available
Appearance SolidWhite to off-white crystalsWhite to slightly colored crystalline substance
Purity ≥ 95% (commercially available)≥ 99% (commercially available)99% (commercially available)
Solubility Profile
  • Aqueous Solubility: Expected to have very low solubility in water. For comparison, 1,3-diphenylurea has a water solubility of 0.015 g/100 g at 25°C.

  • Organic Solvent Solubility: Likely to be soluble in a range of organic solvents. 1,3-Diphenylurea is soluble in methanol and DMSO, with a solubility of approximately 30 mg/mL in the latter. 1,3-Diethyl-1,3-diphenylurea is reported to be soluble in acetone and benzene.

Experimental Protocol for Determining Solubility:

A standardized protocol for determining the solubility of 1-Ethyl-1,3-diphenylurea in various solvents involves the shake-flask method, a robust and widely accepted technique.

  • Preparation of Saturated Solutions: Add an excess amount of 1-Ethyl-1,3-diphenylurea to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent, and quantify the concentration of 1-Ethyl-1,3-diphenylurea using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The causality behind this protocol lies in achieving a true equilibrium state where the solvent is saturated with the solute, ensuring an accurate measurement of its maximum solubility under the specified conditions.

Lipophilicity: Partition and Distribution Coefficients

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Predicted XlogP: 2.1 (This value is a theoretical calculation and should be experimentally verified).

Experimental Protocol for Determining logP (Shake-Flask Method):

  • Solvent System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Compound Dissolution: Dissolve a known amount of 1-Ethyl-1,3-diphenylurea in one of the phases (typically n-octanol).

  • Partitioning: Mix the n-octanol solution with the corresponding saturated aqueous phase in a separatory funnel and shake vigorously for a set period to allow for partitioning.

  • Phase Separation and Quantification: After allowing the phases to separate, determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

This method directly measures the partitioning of the compound between a nonpolar (n-octanol) and a polar (aqueous) phase, providing a reliable measure of its lipophilicity.

II. Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment of 1-Ethyl-1,3-diphenylurea rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-7.6 ppm corresponding to the protons on the two phenyl rings.

  • Ethyl Group Protons: A quartet corresponding to the -CH₂- group and a triplet for the -CH₃ group, likely in the ranges of δ 3.5-4.0 ppm and δ 1.0-1.5 ppm, respectively. The coupling between these protons would result in the characteristic quartet and triplet splitting patterns.

  • Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

General Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-1,3-diphenylurea in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the resulting spectra to confirm the structure.

The choice of deuterated solvent is critical as it must dissolve the compound without contributing interfering signals to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Ethyl-1,3-diphenylurea is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band in the region of 1630-1680 cm⁻¹.

  • C-N Stretch and N-H Bend (Amide II): An absorption band around 1510-1570 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid 1-Ethyl-1,3-diphenylurea sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and record the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

ATR-IR is a convenient and rapid technique for obtaining high-quality spectra of solid samples with minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Predicted Mass Spectral Data (from PubChemLite):

  • Monoisotopic Mass: 240.1263 Da

  • Predicted Collision Cross Section (CCS) values (Ų):

    • [M+H]⁺: 155.3

    • [M+Na]⁺: 160.0

Expected Fragmentation Pattern:

The fragmentation of 1-Ethyl-1,3-diphenylurea in an electron ionization (EI) mass spectrometer would likely involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atoms. Key fragments could include the loss of the ethyl group ([M-29]⁺) and cleavages leading to phenylisocyanate or aniline-related fragments. The interpretation of fragmentation patterns provides a "fingerprint" that can be used to identify the compound.

General Protocol for Mass Spectrometry Analysis (LC-MS):

  • Sample Preparation: Prepare a dilute solution of 1-Ethyl-1,3-diphenylurea in a suitable solvent compatible with the LC system (e.g., acetonitrile/water).

  • Chromatographic Separation: Inject the sample into an HPLC system to separate it from any impurities.

  • Ionization and Mass Analysis: The eluent from the HPLC is directed to the mass spectrometer, where the compound is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured.

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive detection and structural information provided by mass spectrometry.

III. Synthesis and Stability

The ability to synthesize and understand the stability of 1-Ethyl-1,3-diphenylurea is fundamental to its application in research.

Proposed Synthetic Pathway

The synthesis of unsymmetrical diarylureas can be challenging. A plausible and modern approach for the synthesis of 1-Ethyl-1,3-diphenylurea is via a palladium-catalyzed C-N cross-coupling reaction. This method offers a versatile and efficient route to unsymmetrical ureas.

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A Technical Guide to the Thermodynamic Stability Assessment of 1-Ethyl-1,3-diphenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-Ethyl-1,3-diphenylurea. Intended for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data. Instead, it establishes a first-principles approach to stability characterization, detailing the critical experimental methodologies and the scientific rationale underpinning each technique. We will explore the core thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—as the primary tools for this assessment. While specific experimental data for 1-Ethyl-1,3-diphenylurea is not extensively published, this guide will leverage data from analogous substituted urea compounds to illustrate the expected thermal behavior and data interpretation. The protocols herein are designed to be self-validating, ensuring robust and reproducible results for informed decision-making in research and development.

Introduction: The Imperative of Stability in Substituted Ureas

1-Ethyl-1,3-diphenylurea belongs to the broad class of substituted ureas, compounds that find utility as intermediates in organic synthesis, as potential pharmacophores, and in materials science. The thermodynamic stability of such a molecule is a cornerstone of its chemical identity and a critical parameter for its practical application. It dictates storage conditions, safe handling procedures, formulation strategies, and potential degradation pathways. An unstable compound can lead to loss of efficacy, the formation of toxic impurities, or even hazardous energetic events.

The stability of substituted ureas is intrinsically linked to the nature of their substituent groups and the integrity of the urea backbone. For instance, studies on the thermal decomposition of 1,3-diphenylurea (a close structural analog) show that it can break down into aniline and phenyl isocyanate at elevated temperatures, typically above 350°C.[1][2] This decomposition pathway highlights the potential for thermal lability in this class of compounds. Therefore, a rigorous and systematic evaluation of thermodynamic stability is not merely an academic exercise but a fundamental requirement for development and quality control.

This guide will provide the experimental and theoretical foundation for researchers to:

  • Determine key thermal transition points, including melting and decomposition.

  • Quantify the energetic changes associated with these transitions.

  • Establish a reliable workflow for assessing the thermal hazards of 1-Ethyl-1,3-diphenylurea and related molecules.

Core Methodologies for Thermodynamic Stability Analysis

The primary techniques for assessing the thermodynamic stability of a solid organic compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on how a material responds to a controlled temperature program.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is the gold standard for identifying and quantifying thermal transitions that involve a change in enthalpy.

  • Expertise & Experience: We employ DSC not just to find a melting point, but to understand the energetic landscape of the molecule. An endothermic peak on a DSC thermogram represents a process that absorbs heat, such as melting or a solid-solid phase transition. An exothermic peak indicates a heat-releasing process, most critically, decomposition. The shape and size of these peaks provide a wealth of information. A sharp melting peak, for example, is indicative of high purity, while a broad peak might suggest the presence of impurities or a more complex melting behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[5][6] It is indispensable for determining the temperature at which a material begins to degrade and for quantifying mass loss associated with decomposition or desolvation.

  • Trustworthiness: By coupling TGA with DSC, we create a self-validating system. If DSC shows an exothermic event (potential decomposition) at a certain temperature, TGA should corroborate this with a corresponding mass loss. The absence of mass loss during an endothermic event on the DSC curve would strongly suggest a melt or phase transition rather than decomposition.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for the comprehensive thermal analysis of 1-Ethyl-1,3-diphenylurea.

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the melting point, enthalpy of fusion, and onset of decomposition of 1-Ethyl-1,3-diphenylurea.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Ethyl-1,3-diphenylurea into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis:

    • Identify endothermic peaks corresponding to the melting point. The peak onset temperature is typically reported as the melting point.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus) in J/g.

    • Identify any exothermic peaks, which may indicate decomposition. Note the onset temperature of the exotherm as the potential start of thermal degradation.

Causality Behind Experimental Choices:

  • A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time.

  • A nitrogen atmosphere is used to prevent oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and characterize the mass loss profile of 1-Ethyl-1,3-diphenylurea.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Ethyl-1,3-diphenylurea into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis:

    • Generate a plot of mass (%) vs. temperature (°C).

    • Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition. This is often defined as the temperature at which 5% mass loss occurs (T5%).

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Causality Behind Experimental Choices:

  • A slightly larger sample size than in DSC is often used in TGA to ensure accurate mass measurements.

  • Extending the temperature range to 600°C ensures that the complete decomposition profile is captured.

Data Interpretation and Expected Results

While specific data for 1-Ethyl-1,3-diphenylurea is sparse, we can infer expected results based on related compounds. For instance, the structurally similar 1,3-diethyl-1,3-diphenylurea has a reported melting point of 73-75°C.[7][8] It is reasonable to hypothesize that 1-Ethyl-1,3-diphenylurea will have a melting point in a similar range.

Table 1: Summary of Expected Thermodynamic Data for 1-Ethyl-1,3-diphenylurea

ParameterExpected Value/RangeAnalytical TechniqueSignificance
Melting Point (Tm) ~70-90°CDSCDefines the solid-to-liquid phase transition temperature. A key indicator of purity.
Enthalpy of Fusion (ΔHfus) To be determinedDSCEnergy required to melt the solid. Relates to the strength of the crystal lattice.
Decomposition Onset (Td) >200°CTGA/DSCThe temperature at which the molecule begins to chemically degrade. Defines the upper limit of thermal stability.

Studies on other substituted ureas have shown that decomposition can be a complex process.[9] For 1,3-diphenylurea, decomposition yields phenyl isocyanate and aniline at temperatures exceeding 350°C.[1] The TGA of 1-Ethyl-1,3-diphenylurea would be expected to show a significant mass loss event, and the DSC may show a corresponding exotherm, indicating the energetic nature of this breakdown.

Visualization of Experimental Workflow

The logical flow of the thermodynamic stability assessment can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 1-Ethyl-1,3-diphenylurea DSC Differential Scanning Calorimetry (DSC) (10°C/min to 400°C) Sample->DSC TGA Thermogravimetric Analysis (TGA) (10°C/min to 600°C) Sample->TGA MeltingPoint Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->MeltingPoint Decomposition Decomposition Temp (Td) Mass Loss Profile DSC->Decomposition TGA->Decomposition Stability Overall Thermodynamic Stability Profile MeltingPoint->Stability Decomposition->Stability

Caption: Workflow for Thermodynamic Stability Assessment.

Conclusion: Establishing a Foundation for Development

This technical guide has outlined a robust, scientifically-grounded approach to characterizing the thermodynamic stability of 1-Ethyl-1,3-diphenylurea. By systematically employing DSC and TGA, researchers can obtain critical data on melting behavior and thermal decomposition. This information is paramount for ensuring the safety, quality, and efficacy of any product or process involving this compound. The provided protocols serve as a validated starting point for any laboratory equipped with standard thermal analysis instrumentation. The true value lies not in a single data point, but in the comprehensive understanding of a molecule's response to thermal stress, an understanding that is essential for advancing scientific discovery and technological innovation.

References

  • Canadian Science Publishing. (n.d.). Apparent Molal Volumes and Heat Capacities of Urea and Methyl-Substituted Ureas in H2O and D2O at 25 °C. Retrieved from [Link]

  • Pajoara, A., et al. (2021). Calorimetry, physicochemical characteristics and nitrogen release from extruded urea. Scientific Reports. Retrieved from [Link]

  • Betz, R., & Hosten, E. (2011). 1,3-Diethyl-1,3-diphenylurea. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Gomez, C., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Molecules. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1,3-diphenylurea. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylurea, and sym.-DIPHENYLUREA. Retrieved from [Link]

  • Chen, Y., et al. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • TA Instruments. (n.d.). A Review of DSC Kinetics Methods. Retrieved from [Link]

Sources

Technical Guide: 1-Ethyl-1,3-diphenylurea in Propellant Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Ethyl-1,3-diphenylurea (often classified within the Akardite family as Akardite III or referred to as a Mono-ethyl Centralite derivative), focusing on its critical role as a stabilizer in double-base and triple-base propellants.

Executive Summary

1-Ethyl-1,3-diphenylurea is a urea-based stabilizer used primarily in nitrocellulose (NC) and nitroglycerin (NG) based propellants.[1] It functions as a "primary stabilizer," acting as a scavenger for nitrogen oxides (NOx) generated during the autocatalytic decomposition of nitrate esters.

Unlike Diphenylamine (DPA), which is standard for single-base propellants but incompatible with nitroglycerin due to basicity, urea derivatives like 1-Ethyl-1,3-diphenylurea are non-basic and "ashless," making them ideal for double-base rocket motors and high-performance ammunition where long-term chemical stability and ballistic consistency are paramount.

Chemical Identity & Nomenclature

Precision in nomenclature is critical due to the structural isomers present in the stabilizer family.

Common NameChemical Name (IUPAC/Structure)FormulaRole
Akardite III 1-Ethyl-1,3-diphenylurea (or N-Ethyl-N,N'-diphenylurea)

Stabilizer / Plasticizer
Akardite II 1-Methyl-3,3-diphenylurea (or N-Methyl-N',N'-diphenylurea)

Standard DB Stabilizer
Centralite I 1,3-Diethyl-1,3-diphenylurea

Stabilizer / Moderator
Akardite I 1,1-Diphenylurea

Precursor / Early Stabilizer

Note on Isomerism: While the "Akardite" class is traditionally defined by a gem-diphenyl structure (1,1-diphenyl), literature and industry standards (e.g., AOP-48) often group 1-Ethyl-1,3-diphenylurea under the Akardite III designation due to its functional similarity, despite it structurally being a mono-ethyl analog of Centralite (which is 1,3-diphenyl).

Historical Evolution & Causality

The adoption of 1-Ethyl-1,3-diphenylurea was driven by specific failure modes in earlier propellant formulations.

The Diphenylamine (DPA) Limitation

In the early 20th century, DPA was the gold standard for single-base (NC only) powders. However, with the advent of double-base (NC + NG) propellants for rockets:

  • The Basic Problem: DPA is sufficiently basic to induce the saponification of Nitroglycerin (NG), accelerating decomposition rather than preventing it.

  • The Solution: Urea derivatives (Centralites and Akardites) possess a carbonyl group that reduces the basicity of the nitrogen atoms, making them compatible with NG.

The Shift to Akardites

While Centralite I (Ethyl Centralite) served well as both a stabilizer and a burning rate moderator (plasticizer), researchers sought compounds that could stabilize without significantly altering the burn rate (ballistic neutrality).

  • Akardite I: Found to be effective but had high volatility and melting point issues.

  • Akardite II (Methyl): Became the standard for modern LOVA (Low Vulnerability Ammunition) and rocket motors due to optimal solubility.

  • Akardite III (Ethyl): 1-Ethyl-1,3-diphenylurea emerged as a variant offering slightly different solubility parameters and plasticizing effects, often used when fine-tuning the mechanical properties of the propellant grain is required alongside stabilization.

Mechanism of Action

The stabilization mechanism is a sacrificial scavenging process . The stabilizer traps the reactive nitrogen dioxide (


) radical released by the homolytic cleavage of the O-NO2 bond in nitrate esters. This prevents the autocatalytic cycle where 

accelerates further decomposition.[1][2][3]
The N-Nitrosation Pathway

The core reaction involves the substitution of the hydrogen on the secondary nitrogen (or the aromatic ring) with a nitroso group.

StabilizationMechanism NC Nitrocellulose / NG (R-O-NO2) Decomp Homolytic Cleavage NC->Decomp Heat/Time NO2 NO2 Radical Decomp->NO2 Complex Radical Capture NO2->Complex Stab 1-Ethyl-1,3-diphenylurea (Stabilizer) Stab->Complex Product N-Nitroso Derivative (Stable Daughter Product) Complex->Product N-Nitrosation Product->NC Prevents Autocatalysis

Figure 1: The scavenging mechanism where the urea derivative neutralizes the NO2 radical, preventing the autocatalytic degradation of the propellant matrix.

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-1,3-diphenylurea

Context: This protocol is based on the condensation of isocyanates with amines, the standard industrial route for asymmetrical ureas.

Reagents:

  • Phenyl Isocyanate (

    
    )
    
  • N-Ethylaniline (

    
    )
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Workflow:

  • Preparation: Charge a reactor with N-Ethylaniline dissolved in dry DCM under an inert nitrogen atmosphere.

  • Addition: Dropwise addition of Phenyl Isocyanate while maintaining temperature below 30°C (exothermic reaction).

  • Reflux: Heat to reflux (40°C for DCM) for 2 hours to ensure completion.

  • Isolation: Evaporate solvent. Recrystallize the crude solid from ethanol to obtain pure 1-Ethyl-1,3-diphenylurea.

  • Validation: Verify structure via FTIR (Carbonyl stretch ~1640 cm⁻¹) and Melting Point determination.

Protocol B: Stability Surveillance via HPLC (STANAG 4556)

Context: High-Performance Liquid Chromatography (HPLC) is the mandatory standard for quantifying remaining stabilizer life.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile / Water (Gradient elution, typically starting 40:60 to 90:10).

  • Detection: UV-Vis Diode Array at 254 nm (aromatic absorption).

  • Flow Rate: 1.0 mL/min.

HPLCWorkflow Sample Propellant Sample (Grated/Ground) Extract Extraction (Acetonitrile, 14h Soaking) Sample->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter Inject HPLC Injection (C18 Column) Filter->Inject Detect UV Detection (254 nm) Inject->Detect Quant Quantification (External Standard) Detect->Quant

Figure 2: Analytical workflow for determining residual stabilizer content.

Protocol C: Heat Flow Calorimetry (HFC)

While HPLC measures content, HFC measures stability.

  • Standard: STANAG 4582.

  • Procedure: A sample is held at a constant elevated temperature (e.g., 60°C or 70°C) in a microcalorimeter.

  • Pass Criteria: The heat generation rate must remain below a specific threshold (e.g., 20 µW/g) for the duration of the test, indicating the stabilizer is effectively suppressing exothermic decomposition.

Comparative Data: Akardites vs. Centralites[6]

PropertyAkardite IIAkardite III (1-Ethyl-1,[1][2][4]3)Ethyl Centralite
Structure Gem-diphenyl (1,1)Asymmetrical (1,3)Symmetrical (1,3)
Melting Point ~170-172°CLower than Ak II~72°C
Plasticizing Effect LowModerateHigh
Primary Use Rocket Motors (High ISP)Specialized PropellantsGun Powders / Moderators
Toxicity Lower than DPALower than DPAModerate (Nitroso-derivatives)

Causality in Selection:

  • Researchers choose Akardite II when they need a stabilizer that does not soften the grain (low plasticization) to maintain structural integrity in large rocket motors.

  • 1-Ethyl-1,3-diphenylurea is selected when a balance is needed—providing better solubility than Akardite I but less plasticization than Ethyl Centralite.

References

  • NATO Standardization Office. (2019). AOP-48 Ed. 3: Explosives, Nitrocellulose Based Propellants, Stability Test Procedures and Requirements Using Stabilizer Depletion.[1] NATO.

  • Trache, D., & Tarchoun, A. F. (2018).[5] Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. Journal of Materials Science.

  • Boers, M.N. (2005).[6] Lifetime prediction of EC, DPA, Akardite II and MNA stabilized triple base propellants.[6] Propellants, Explosives, Pyrotechnics.[5][7]

  • MedCrave. (2019). Application of thin layer chromatography for qualitative analysis of gunpowder.[1] (Table 1: Classification of Akardite III).

  • Sigma-Aldrich. (2024). 1-Ethyl-1,3-diphenylurea Product Specification.

Sources

An In-depth Technical Guide to the Thermal Decomposition of 1-Ethyl-1,3-diphenylurea: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the thermal decomposition of 1-Ethyl-1,3-diphenylurea. In the absence of direct literature data on its thermal degradation, this document outlines a robust methodological approach based on established thermal analysis techniques. By leveraging the well-documented thermal behavior of the parent compound, 1,3-diphenylurea (DPU), as a predictive model, this guide offers researchers the theoretical background, detailed experimental protocols, and data interpretation strategies necessary to thoroughly characterize the thermal stability and decomposition pathways of 1-Ethyl-1,3-diphenylurea. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for applications in materials science, pharmaceutical development, and chemical safety.

Introduction

1-Ethyl-1,3-diphenylurea is a substituted urea derivative with potential applications in various fields, including as a stabilizer in energetic materials and as an intermediate in organic synthesis. A thorough understanding of its thermal properties, particularly its decomposition points and the nature of its degradation products, is paramount for ensuring its safe handling, storage, and application, as well as for predicting its long-term stability in various formulations.

Currently, there is a notable absence of published experimental data on the thermal decomposition of 1-Ethyl-1,3-diphenylurea. This guide aims to fill this knowledge gap by providing a detailed, step-by-step methodology for researchers to independently and accurately determine these crucial parameters. We will draw upon the extensive research conducted on the thermal decomposition of 1,3-diphenylurea (DPU), a structurally similar compound, to establish a theoretical framework and predict the likely decomposition pathways.

This document is structured to empower researchers with both the theoretical understanding and the practical protocols required to conduct a comprehensive thermal analysis of 1-Ethyl-1,3-diphenylurea.

Theoretical Background: Extrapolating from 1,3-Diphenylurea (DPU)

The thermal decomposition of ureas is a complex process that is highly dependent on the molecular structure and the experimental conditions. The most relevant analogue to 1-Ethyl-1,3-diphenylurea is 1,3-diphenylurea (DPU), for which the thermal decomposition has been extensively studied.

The Decomposition Mechanism of 1,3-Diphenylurea

The thermal decomposition of DPU has been shown to proceed primarily through the cleavage of the C-N bonds, yielding phenyl isocyanate and aniline as the main products.[1][2][3][4] This reaction is typically observed at temperatures above 350°C.[1][4] The overall reaction can be represented as follows:

Scheme 1: Thermal Decomposition of 1,3-Diphenylurea

Secondary reactions can also occur, particularly at higher temperatures or in the presence of catalysts, leading to the formation of by-products such as biurets and triurets.[1]

Predicted Decomposition Pathways for 1-Ethyl-1,3-diphenylurea

Based on the established mechanism for DPU, we can predict two primary decomposition pathways for 1-Ethyl-1,3-diphenylurea, originating from the cleavage of either the N-ethyl or the N-phenyl bond to the carbonyl group.

  • Pathway A: Cleavage of the N-phenyl bond, leading to the formation of phenyl isocyanate and N-ethylaniline.

  • Pathway B: Cleavage of the N-ethyl-N-phenyl bond, resulting in the formation of ethyl isocyanate and aniline.

It is also possible that a combination of these pathways occurs simultaneously. The branching ratio between these pathways will depend on the relative bond dissociation energies of the C-N bonds, which may be influenced by steric and electronic factors.

The following diagram illustrates these predicted decomposition pathways:

G cluster_0 1-Ethyl-1,3-diphenylurea cluster_1 Pathway A cluster_2 Pathway B 1-Ethyl-1,3-diphenylurea O=C(N(Et)Ph)(NHPh)) Phenyl isocyanate Ph-N=C=O 1-Ethyl-1,3-diphenylurea->Phenyl isocyanate Δ N-ethylaniline Ph-NH(Et) 1-Ethyl-1,3-diphenylurea->N-ethylaniline Δ Ethyl isocyanate Et-N=C=O 1-Ethyl-1,3-diphenylurea->Ethyl isocyanate Δ Aniline Ph-NH₂ 1-Ethyl-1,3-diphenylurea->Aniline Δ

Caption: Predicted thermal decomposition pathways of 1-Ethyl-1,3-diphenylurea.

Experimental Methodologies

To experimentally determine the thermal decomposition points and elucidate the decomposition mechanism of 1-Ethyl-1,3-diphenylurea, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The evolved gases should be analyzed using a hyphenated technique such as TGA-FTIR or TGA-MS.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6][7] It is the primary technique for determining the onset of decomposition and the temperature ranges of different decomposition stages.

3.1.1. TGA Experimental Protocol

  • Sample Preparation:

    • Ensure the 1-Ethyl-1,3-diphenylurea sample is homogenous and representative of the bulk material. If necessary, gently grind the sample to a fine powder to ensure uniform heat transfer.[8]

    • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[8][9]

    • Distribute the sample evenly across the bottom of the crucible.[8]

  • Instrument Setup and Parameters:

    • Place the crucible in the TGA instrument.[6]

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]

    • Equilibrate the sample at a starting temperature of 30°C.

    • Program the instrument to heat the sample at a constant rate of 10°C/min from 30°C to a final temperature of at least 600°C, to ensure complete decomposition is observed.[10]

    • Record the sample mass as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5][11][12] It provides information on melting points, phase transitions, and the enthalpy of decomposition.

3.2.1. DSC Experimental Protocol

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the 1-Ethyl-1,3-diphenylurea sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization of the sample before decomposition.

  • Instrument Setup and Parameters:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.[2]

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at 30°C.

    • Heat the sample at a rate of 10°C/min from 30°C to a temperature above the final decomposition temperature observed in the TGA.

    • Record the heat flow as a function of temperature.

Data Analysis and Interpretation

TGA Data Analysis

The TGA thermogram (a plot of mass vs. temperature) will reveal the thermal stability of 1-Ethyl-1,3-diphenylurea. Key parameters to be determined include:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum (the peak of the derivative thermogravimetric, DTG, curve).

  • Decomposition Stages: The number of distinct steps in the mass loss curve, which may correspond to different decomposition reactions.

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

DSC Data Analysis

The DSC thermogram (a plot of heat flow vs. temperature) will show endothermic and exothermic events.

  • Melting Point (Tm): A sharp endothermic peak corresponding to the melting of the sample.

  • Decomposition Exotherm/Endotherm: The thermal nature of the decomposition process will be indicated by one or more exothermic or endothermic peaks following the melting point. The area under these peaks can be integrated to determine the enthalpy of decomposition (ΔHd).

Kinetic Analysis

The kinetic parameters of the decomposition reaction (activation energy, pre-exponential factor, and reaction order) can be determined from the DSC data using methods such as the Borchardt and Daniels method or ASTM E698.[11][13] These parameters are crucial for predicting the long-term stability of the material at different temperatures.

4.3.1. Borchardt and Daniels Method

The Borchardt and Daniels method allows for the determination of kinetic parameters from a single DSC scan.[11] It assumes an nth-order reaction and uses the heat flow and the extent of reaction to calculate the rate constant at different temperatures. An Arrhenius plot of ln(k) vs. 1/T then yields the activation energy and pre-exponential factor.

Decomposition Product Analysis

Identifying the volatile products of decomposition is essential for confirming the predicted reaction pathways. This is best achieved by coupling the TGA instrument to a gas analyzer.

TGA-FTIR Analysis

Hyphenating the TGA with a Fourier Transform Infrared (FTIR) spectrometer allows for the real-time identification of the functional groups present in the evolved gases.

5.1.1. TGA-FTIR Protocol

  • Connect the outlet of the TGA furnace to the heated gas cell of an FTIR spectrometer via a heated transfer line (typically maintained at 200-250°C to prevent condensation).

  • Conduct the TGA experiment as described in section 3.1.1.

  • Simultaneously collect FTIR spectra of the evolved gases at regular intervals throughout the TGA run.

  • Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the mass loss events observed in the TGA thermogram. For example, the presence of an isocyanate group (N=C=O) will be indicated by a strong absorption band around 2250-2280 cm-1.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a more detailed and quantitative analysis of the decomposition products, the evolved gases can be collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the individual components of the gas mixture and provides their mass spectra for definitive identification.

The following diagram illustrates the experimental workflow for the complete thermal analysis of 1-Ethyl-1,3-diphenylurea:

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Evolved Gas Analysis cluster_4 Results Sample 1-Ethyl-1,3-diphenylurea TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data T onset, T peak, Mass Loss TGA->TGA_Data TGA_FTIR TGA-FTIR TGA->TGA_FTIR GC_MS GC-MS TGA->GC_MS DSC_Data T m, ΔH d DSC->DSC_Data Kinetics Kinetic Parameters (Ea, A, n) DSC_Data->Kinetics Mechanism Decomposition Mechanism and Products TGA_FTIR->Mechanism GC_MS->Mechanism

Sources

Methodological & Application

GC-MS protocols for analyzing 1-Ethyl-1,3-diphenylurea in gunshot residue

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 1-Ethyl-1,3-diphenylurea (Ethyl Centralite) in Organic Gunshot Residue (OGSR)

Abstract

This application note details a validated protocol for the extraction and quantification of 1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite, EC) and its mono-ethyl derivatives in organic gunshot residue (OGSR). As lead-free ammunition renders inorganic GSR (IGSR) analysis less definitive, OGSR markers like Ethyl Centralite have become critical for forensic attribution. This guide provides a self-validating workflow using Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode, compliant with principles outlined in ASTM E3307 and E1412.

The Target Analyte: Chemical Profile & Forensic Significance

Ethyl Centralite (Centralite I) is a stabilizer and plasticizer ubiquitously found in smokeless propellants. Its primary function is to neutralize nitric acid formed during the decomposition of nitrocellulose, preventing auto-ignition.

  • IUPAC Name: 1,3-Diethyl-1,3-diphenylurea[1][2][3][4]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 268.36 g/mol

  • Forensic Relevance: Unlike common environmental contaminants, EC is highly specific to firearms discharge. Upon firing, it deposits on skin and clothing.

  • Degradation Note: Thermal stress during firing can partially de-ethylate EC, producing 1-Ethyl-1,3-diphenylurea (mono-ethyl centralite). This protocol is designed to detect the parent compound (EC), which remains the primary marker, while noting the shared fragmentation pathways with its derivatives.

Sample Collection & Preparation (The "Self-Validating" Workflow)

Objective: Maximize recovery from skin/fabric matrices while minimizing lipid interference. Standard Grounding: Protocols align with ASTM E3307 (Standard Practice for Collection of OGSR).

Sampling Protocol
  • Substrate: Carbon-adhesive stubs (SEM stubs) are preferred for combined IGSR/OGSR analysis. Alternatively, alcohol-free swabs (medical grade cotton or polyester) are used for dedicated OGSR.

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol. Note: Avoid Acetone for hand sampling as it extracts excessive skin oils (squalene/fatty acids) that interfere with GC baselines.

Extraction Workflow

The following workflow utilizes a "micro-extraction" technique to maintain high concentration factors.

OGSR_Extraction cluster_QC Quality Control Checkpoints Start Sample Collection (Swab/Stub) Solvent Add 1.0 mL Solvent (Ethanol or Acetonitrile) Start->Solvent Vortex Vortex Agitation (2 min, 2500 rpm) Solvent->Vortex Sonication Ultrasonic Bath (15 min, <30°C) Vortex->Sonication Filter Filtration (0.22 µm PTFE Syringe Filter) Sonication->Filter Evap N2 Evaporation (Concentrate to 100 µm) Filter->Evap Vial Transfer to GC Vial (with Glass Insert) Evap->Vial QC1 Spike Internal Standard (Diphenylamine-d10 or Triphenylamine) QC1->Solvent Prior to Extraction

Figure 1: Optimized OGSR extraction workflow ensuring minimal analyte loss and maximum concentration.

Instrumental Method: GC-MS Parameters

System: Agilent 7890/5977 or equivalent single-quadrupole GC-MS. Rationale: A non-polar column is selected to separate EC from other stabilizers (e.g., Diphenylamine, Methyl Centralite) and skin matrix components (Cholesterol).

Gas Chromatograph (GC) Configuration
ParameterSettingTechnical Rationale
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Low bleed, excellent separation of aromatic ureas.
Carrier Gas Helium, Constant Flow (1.2 mL/min)Maintains resolution during temperature ramping.
Inlet Mode Pulsed Splitless Maximizes sensitivity for trace residue. Pulse (25 psi for 0.75 min) reduces residence time in the hot inlet to prevent thermal degradation.
Inlet Temp 250°CHigh enough to volatilize EC, low enough to minimize thermal breakdown to aniline derivatives.
Injection Vol 1-2 µLStandard volume for capillary columns.
Temperature Program
  • Initial: 80°C (Hold 1 min) — Focuses solvent and volatiles.

  • Ramp 1: 20°C/min to 200°C — Rapidly elutes light matrix components.

  • Ramp 2: 10°C/min to 300°C (Hold 3 min) — Elutes EC (approx. 280°C BP) and heavy lipids.

  • Total Run Time: ~18 minutes.

Mass Spectrometer (MS) Parameters

Mode: Selected Ion Monitoring (SIM). Solvent Delay: 3.5 min (protects filament).

AnalyteRetention Time (approx)Target Ion (

)
Qualifier 1 (

)
Qualifier 2 (

)
Ethyl Centralite 16.8 min148 120268 (Parent)
Methyl Centralite 16.4 min134 106240 (Parent)
Diphenylamine 14.8 min169 168167
  • Mechanistic Insight: The base peak for Ethyl Centralite is

    
     148  (
    
    
    
    -ethyl-
    
    
    -phenylcarbamoyl cation), resulting from the cleavage of the central urea bond. The ion
    
    
    120
    (phenylisocyanate adduct) provides secondary confirmation.

Data Interpretation & Validation

Identification Criteria (The "Three-Point" Rule)

To confirm the presence of Ethyl Centralite in a forensic sample, the following criteria must be met (based on SWGGSR guidelines):

  • Retention Time: Must be within ±0.1 min of the calibration standard.

  • S/N Ratio: The quantifier ion (

    
     148) must have a Signal-to-Noise ratio > 10:1.
    
  • Ion Ratios: The ratio of Qualifier (

    
     120) to Quantifier (
    
    
    
    148) must be within ±20% of the reference standard.
Fragmentation Pathway Logic

Understanding the fragmentation ensures you are not detecting interferences.

Fragmentation Parent Ethyl Centralite (MW 268) Frag1 N-ethyl-N-phenylcarbamoyl (m/z 148) [Base Peak] Parent->Frag1 Urea Bond Cleavage Frag2 Phenylisocyanate ion (m/z 120) Frag1->Frag2 - C2H4 Frag3 Aniline ion (m/z 93) Frag2->Frag3 - CO

Figure 2: Electron Impact (EI) fragmentation pathway of Ethyl Centralite used for MS identification.

Quality Assurance & Troubleshooting

  • Carryover Check: Always run a solvent blank (Acetonitrile) immediately after high-concentration standards. Urea derivatives are "sticky" and can adhere to the inlet liner.

  • Inlet Maintenance: Use a deactivated glass wool liner. Active sites in dirty liners can catalyze the degradation of EC into N-ethylaniline, leading to false negatives for EC and false positives for aniline.

  • Internal Standard: Use Diphenylamine-d10 or Triphenylamine . Do not use simple alkanes as they do not mimic the extraction behavior of the urea targets.

References

  • ASTM International. (2025).[5] ASTM E3307-24 Standard Practice for the Collection and Preservation of Organic Gunshot Residue (OGSR).[6] West Conshohocken, PA. [Link]

  • Goudsmits, E., et al. (2015). "The analysis of organic gunshot residue (OGSR) by GC-MS: A review." Forensic Science International, 274, 1-16. [Link]

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of N,N'-Diethyl-N,N'-diphenylurea (Ethyl Centralite).[1][2] NIST Chemistry WebBook, SRD 69. [Link]

  • Organization of Scientific Area Committees (OSAC) for Forensic Science. (2021). Standard Practice for the Collection, Preservation, and Analysis of Organic Gunshot Residues.[5][7][8][Link]

  • Taudte, R. V., et al. (2016). "Detection of Gunshot Residues Using Mass Spectrometry." BioMed Research International, 2016, 9654030. [Link]

Sources

Application Note: 1-Ethyl-1,3-diphenylurea (Centralite I) as a Stabilizer in Smokeless Powder Formulations

[1]

Executive Summary

1-Ethyl-1,3-diphenylurea (CAS: 85-98-3), commonly known as Centralite I or Ethyl Centralite (EC) , is a critical functional additive in the formulation of single-base and double-base smokeless powders. Unlike simple pH buffers, EC acts as a sacrificial scavenger , chemically trapping nitrogen oxides (NOx) released during the inevitable thermal decomposition of nitrate esters (Nitrocellulose and Nitroglycerin).

This guide details the mechanistic action of EC, provides a validated protocol for its incorporation and quantification (via HPLC), and outlines stability testing standards compliant with NATO STANAG 4117 and 4556.

Mechanism of Action

The Problem: Autocatalytic Decomposition

Nitrocellulose (NC) and Nitroglycerin (NG) are nitrate esters that degrade over time, releasing nitrogen dioxide (


11
The Solution: The Scavenging Pathway

Centralite I functions by intercepting

stabilizerplasticizer

The stabilization mechanism involves electrophilic aromatic substitution. The electron-rich phenyl rings of EC are nitrated by the decomposition products of the propellant.

Key Reaction Steps:

  • Primary Scavenging: EC reacts with

    
     to form 4-nitro-centralite .
    
  • Secondary Scavenging: 4-nitro-centralite can further react to form 4,4'-dinitro-centralite .

  • Hydrolysis (Minor Pathway): Under acidic conditions, EC may hydrolyze to form N-ethylaniline, which subsequently forms N-nitroso-N-ethylaniline (though this is less dominant than in DPA stabilization).

Mechanistic Visualization

The following diagram illustrates the primary degradation pathway of Centralite I in the presence of NOx species.

CentraliteMechanismNCNitrocellulose(Polymer Matrix)NOxNOx / HNO3(Decomp. Species)NC->NOxThermalDecayECCentralite I(Parent Stabilizer)MonoNitro4-Nitro Centralite(Active Derivative)EC->MonoNitro+ NOx(Ring Nitration)HydrolysisHydrolysis Pathway(Acidic Conditions)EC->HydrolysisDiNitro4,4'-Dinitro Centralite(End Product)MonoNitro->DiNitro+ NOx(Secondary Scavenging)AnilineN-EthylanilineHydrolysis->Aniline

Figure 1: Reaction pathway of Centralite I acting as a scavenger for nitrate ester decomposition products. The primary pathway is ring nitration.

Formulation Protocol

Context: Centralite I is typically added at concentrations between 1.0% and 5.0% by weight. The following protocol describes a solvent-based incorporation method for a double-base propellant.

Materials
  • Nitrocellulose (12.6% N)

  • Nitroglycerin (Desensitized)

  • Stabilizer: 1-Ethyl-1,3-diphenylurea (Centralite I) (>99% purity)

  • Solvents: Acetone / Ethanol blend (50:50)

Incorporation Steps
  • Pre-Dissolution: Dissolve the calculated mass of Centralite I in the Acetone/Ethanol solvent blend. Note: Predissolving ensures homogenous distribution, which is critical for preventing "hot spots" of instability.

  • Maceration: Add the solvent-stabilizer solution to the Nitrocellulose in a sigma-blade mixer. Mix for 30 minutes at 20°C to allow swelling (gelatinization).

  • Incorporation of NG: Slowly add desensitized Nitroglycerin to the mixer.

  • Kneading: Knead the dough for 2-4 hours. The Centralite I will migrate into the polymer matrix, acting as a plasticizer to reduce friction between polymer chains.

  • Extrusion & Cutting: Extrude the dough through dies to form grains.

  • Solvent Removal: Dry grains to remove process solvents. Critical Control Point: Ensure temperature during drying does not exceed 55°C to prevent premature consumption of the stabilizer.

Analytical Protocols (Quality Control)

To ensure the propellant remains safe, the "Effective Stabilizer" content must be monitored.[2] The following protocol is derived from STANAG 4117 .

Protocol A: HPLC Quantification of Centralite I

Objective: Quantify remaining Centralite I and its nitrated derivatives to assess remaining shelf-life.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Internal Standard: Diphenylamine (if not present in matrix) or external calibration.

Workflow Diagram:

HPLC_WorkflowSamplePropellant Sample(Ground to <1mm)ExtractExtraction(10mL Acetonitrile, 2h shaker)Sample->ExtractFilterFiltration(0.45 µm PTFE)Extract->FilterHPLCHPLC Injection(C18 Column)Filter->HPLCDataUV Detection @ 254nmQuantify PeaksHPLC->Data

Figure 2: Extraction and analysis workflow for Centralite I quantification compliant with STANAG 4117.

Instrument Parameters:

Parameter Setting
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Isocratic: Acetonitrile (60%) / Water (40%)
Flow Rate 1.0 mL/min
Detector UV-Vis / DAD at 254 nm
Injection Vol 10 µL

| Run Time | ~15-20 minutes |

Acceptance Criteria:

  • Safe: > 1.8% w/w effective stabilizer.

  • Warning: 1.0% - 1.8% w/w (Increase surveillance frequency).

  • Critical: < 1.0% w/w (Immediate disposal/demilitarization).

Protocol B: Vacuum Stability Test (VST)

Objective: Determine chemical stability by measuring gas evolution under accelerated aging, compliant with STANAG 4556 .

Methodology:

  • Sample Prep: dry 5.0g of propellant in a desiccator.

  • Loading: Place sample in a glass heating tube connected to a pressure transducer (mercury manometers are obsolete).

  • Evacuation: Evacuate tube to < 5 mbar.

  • Heating: Heat block to 100°C (Single Base) or 90°C (Double Base).

  • Duration: Maintain temperature for 40 hours .

  • Measurement: Record the volume of gas evolved (

    
    ).[3]
    

Calculation:

Limit:

  • For Double Base Propellants (90°C): Gas evolution must be < 2.0 mL/g .[4]

  • Higher gas evolution indicates the Centralite I is depleted or the matrix is destabilizing faster than the scavenger can act.

References

  • NATO Standardization Office. (2001). STANAG 4117: Explosives, Stability Test Procedures and Requirements for Propellants Stabilized with Diphenylamine, Ethyl Centralite or Mixtures of Both.[5]

  • NATO Standardization Office. (2011). STANAG 4556: Explosives, Vacuum Stability Test.[3][4][6]

  • Volk, F. (1976). Determination of the Shelf Life of Solid Propellants.[7][8] Propellants, Explosives, Pyrotechnics.[1][3][6][9][10]

  • Lindblom, T. (2002). Reactions of Stabilizers in Propellants.[1][7][11][12] Journal of Energetic Materials.

  • Sućeska, M. (2016). Determination of Chemical Stability of Propellants Using the Vacuum Stability Test Method.[3][4][6] Scientific Technical Review.

Thin Layer Chromatography (TLC) separation of substituted ureas

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Thin Layer Chromatography (TLC) Separation of Substituted Ureas

Abstract

This guide provides a comprehensive framework for the separation and analysis of substituted ureas using Thin Layer Chromatography (TLC). Substituted ureas are a pivotal class of compounds in medicinal chemistry and materials science, making their efficient analysis critical for reaction monitoring, purity assessment, and identification. This document moves beyond a simple protocol, delving into the fundamental principles governing the separation, offering detailed methodologies for method development, and providing robust troubleshooting strategies. The protocols herein are designed to be self-validating, grounded in established chromatographic theory and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Role of TLC in Urea Analysis

Thin Layer Chromatography is a powerful, rapid, and cost-effective analytical technique used to separate components of a mixture.[1][2][3] Its applications in the context of substituted ureas are extensive, ranging from monitoring the progress of a synthesis to assessing the purity of final compounds and providing preliminary identification of products.[1][4]

Ureas (R₂N-C(=O)-NR₂) are characterized by a polar carbonyl group capable of acting as a hydrogen bond acceptor, and N-H groups that are potent hydrogen bond donors. The nature of the substituents (R-groups) dramatically influences the overall polarity, solubility, and chromatographic behavior of the molecule. TLC separates these compounds based on the principle of differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a solvent system of optimized polarity).[5][6] Compounds with higher polarity or more hydrogen bonding capacity will have a stronger affinity for the stationary phase and thus migrate more slowly up the plate, resulting in a lower Retention Factor (Rf).[5][6]

The Chromatographic System: A Deep Dive

The success of any TLC separation hinges on the judicious selection of its core components: the stationary phase and the mobile phase.

Stationary Phase: The Foundation of Separation

For the analysis of polar molecules like substituted ureas, the standard choice is silica gel 60 F₂₅₄ .[7][8][9]

  • Silica Gel: This is a highly polar adsorbent consisting of silicon dioxide with surface silanol groups (Si-OH).[5] These silanol groups are the primary sites of interaction, binding to the polar urea functional group via strong hydrogen bonds.

  • The "60" Designation: This refers to the mean pore size of the silica particles in Angstroms, a standard for consistent performance.

  • F₂₅₄ Indicator: The plate is impregnated with a fluorescent indicator that glows under short-wave UV light (254 nm).[1] If a substituted urea contains a UV-active chromophore (e.g., an aromatic ring), it will quench this fluorescence and appear as a dark spot, providing a non-destructive method of visualization.[1][10]

While standard silica is the most common, for certain applications, other stationary phases can be considered. Reversed-phase TLC (using a non-polar stationary phase like C18-functionalized silica and a polar mobile phase) can be effective for highly non-polar urea derivatives.[2][9]

Mobile Phase (Eluent): The Driving Force of Separation

The mobile phase is the solvent or solvent mixture that moves up the TLC plate via capillary action, carrying the analytes with it.[3][11] The key to achieving good separation is to find a mobile phase that provides differential migration of the components, ideally resulting in Rf values between 0.2 and 0.8.[12]

  • Principle of Elution: A more polar mobile phase will more effectively compete with the analytes for binding sites on the silica gel, causing all compounds to migrate further up the plate (higher Rf values).[13] Conversely, a non-polar mobile phase will result in minimal migration for polar compounds like ureas (low Rf values).[1]

Table 1: Recommended Starting Solvent Systems for Substituted Ureas

Mobile Phase CompositionRatio (v/v)PolarityTarget Compounds & Rationale
Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH)85 : 14 : 1HighA classic system for highly polar compounds like ureas and guanidines. The small amount of ammonium hydroxide acts as a basic modifier to deprotonate acidic sites on the silica gel, preventing tailing or streaking of basic compounds.[14]
Ethyl Acetate (EtOAc) : Methanol (MeOH)80 : 20 to 75 : 25Medium-HighA good starting point for many moderately polar substituted ureas. The ratio can be easily adjusted to fine-tune Rf values.[14][15]
1-Propanol : Water9 : 1 to 8 : 2HighParticularly effective for separating simple, highly water-soluble ureas. This system was successfully used to achieve an Rf of ~0.5-0.68 for urea itself.[7][8][16]
Petroleum Benzine : Acetone80 : 20Low-MediumSuitable for less polar, more lipophilic urea derivatives, such as certain herbicide classes (e.g., methoxuron, monuron).[17]

Expert Tip: Due to the slightly acidic nature of silica gel, basic nitrogen-containing compounds like some ureas can streak.[18] Adding a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonium hydroxide to the mobile phase can neutralize these acidic sites and result in sharper, more defined spots.[14][18]

Experimental Workflow and Protocols

This section provides a step-by-step protocol for the TLC analysis of substituted ureas, from sample preparation to data interpretation.

Visualization of the TLC Workflow

The entire process can be summarized in the following workflow diagram.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis SamplePrep Sample Preparation (Dissolve ~1mg in 1mL volatile solvent) Spotting Spotting (Apply sample to origin with microcapillary) SamplePrep->Spotting PlatePrep Plate Preparation (Draw origin line with pencil) PlatePrep->Spotting ChamberPrep Chamber Equilibration (Add mobile phase & filter paper) Development Development (Place plate in chamber, allow solvent to ascend) ChamberPrep->Development Spotting->Development Drying Drying (Remove plate, mark solvent front, evaporate solvent) Development->Drying Visualization Visualization (UV light, chemical staining) Drying->Visualization Analysis Rf Calculation & Interpretation Visualization->Analysis

Caption: General workflow for TLC analysis of substituted ureas.

Detailed Protocol

A. Sample Preparation

  • Prepare a dilute solution of your sample by dissolving approximately 1 mg in 1 mL of a volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).[19]

  • Ensure the sample is fully dissolved. If necessary, sonicate briefly. A concentration of ~1% is generally effective.[19] Overly concentrated samples will lead to streaking and poor separation.[19][20]

B. Plate Preparation and Spotting

  • Handle the TLC plate only by the edges to avoid contaminating the surface with oils from your skin.[20]

  • Using a pencil and a ruler, gently draw a straight line across the plate approximately 1 cm from the bottom. This is the origin line.[21] Never use a pen , as the ink will chromatograph along with your sample.[20]

  • Dip a microcapillary tube into your sample solution.

  • Briefly touch the end of the capillary tube to the origin line on the plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[18]

  • Allow the solvent to fully evaporate. If a more concentrated spot is needed, you can re-spot in the exact same location, allowing the solvent to dry between applications.[20]

C. Chamber Preparation and Development

  • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[1][20]

  • Place a piece of filter paper against the inside wall of the chamber, submerged in the solvent, to help saturate the chamber atmosphere with solvent vapors. This promotes a more uniform solvent front.[5] Seal the chamber and allow it to equilibrate for at least 15-20 minutes.[5]

  • Carefully place the spotted TLC plate into the chamber and reseal it. Ensure the plate is standing vertically and not touching the filter paper.[1]

  • Allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.[22]

  • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.[5]

  • Immediately mark the position of the solvent front with a pencil.[21]

  • Allow the plate to dry completely in a fume hood.

Visualization Techniques for Ureas

Since the simple urea backbone is not UV active, chemical visualization is often required.

Table 2: Visualization Methods for Substituted Ureas

MethodProcedureResult & Mechanism
UV Light (254 nm) Place the dried plate under a short-wave UV lamp.Dark spots appear on a glowing green background for compounds with UV-active groups (e.g., phenyl rings). This is a non-destructive method.[1][10]
Ehrlich's Reagent Prepare the reagent by dissolving 5 g of 4-(dimethylamino)benzaldehyde in 40 mL ethanol, then slowly adding 10 mL of concentrated HCl with cooling.[7][16] Spray the dried plate with the reagent.Ureas typically appear as yellow or pink spots.[8] This is a highly specific and sensitive stain for ureas and other nitrogen-containing compounds.
Iodine Vapor Place the dried plate in a sealed chamber containing a few crystals of iodine.Most organic compounds will absorb the iodine vapor, appearing as temporary brown spots on a pale yellow/brown background.[1][23] Circle the spots immediately as they will fade.
Phosphomolybdic Acid (PMA) Prepare a solution of 10g phosphomolybdic acid in 100mL of ethanol.[23] Dip or spray the plate, then heat gently with a heat gun.Produces dark blue-green spots against a yellow-green background. It is a general-purpose stain that reacts with most organic compounds.[14]
Vanillin-Sulfuric Acid Prepare the stain and spray the plate, followed by heating.Can produce a range of colors, with urea itself reported to yield a yellow spot.[14]

Data Interpretation and Troubleshooting

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a compound. It is a characteristic value for a specific compound, stationary phase, and mobile phase.[24]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6][24]

Both distances are measured from the origin line. The Rf value is always between 0 and 1.[25][26]

The Chemistry of Separation: A Visual Model

The separation is governed by the equilibrium of the urea molecule between the stationary and mobile phases.

Caption: Interaction dynamics in TLC of a substituted urea.

Troubleshooting Common Issues
ProblemPossible Cause(s)Solution(s)
Spots are streaked or "tailed" Sample is too concentrated (overloaded).[19][20]Dilute the sample and re-spot a smaller amount.
Sample is reacting with the acidic silica gel.[18]Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase.[14][18]
Rf value is too low (spots near origin) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., increase methanol in a DCM:MeOH mixture).
Rf value is too high (spots near solvent front) Mobile phase is too polar.Decrease the proportion of the polar solvent or switch to a less polar system.
No spots are visible Sample concentration is too low.[20]Re-run with a more concentrated sample or spot multiple times in the same location.
Compound is not UV-active and the wrong stain was used.Try a universal stain like PMA or iodine vapor.
Solvent front is crooked The edge of the plate is touching the chamber wall or filter paper.[20]Reposition the plate to ensure it is vertical and not touching the sides.
The bottom edge of the plate is chipped or uneven.[18]Ensure the bottom of the plate is level and submerged evenly in the mobile phase.

Conclusion

Thin Layer Chromatography is an indispensable tool for the routine analysis of substituted ureas. By understanding the principles of stationary and mobile phase interactions, researchers can develop robust and reliable separation methods. The key to success lies in systematic mobile phase optimization and the selection of appropriate visualization techniques, particularly the use of Ehrlich's reagent for its specificity towards the urea moiety. The protocols and insights provided in this guide offer a solid foundation for drug development professionals and scientists to achieve clean, reproducible, and informative TLC separations.

References

  • TLC for urea. (2023, October 30). Reddit. Retrieved February 21, 2026, from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved February 21, 2026, from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved February 21, 2026, from [Link]

  • Thin-layer chromatography of simple urea-formaldehyde-methanol reaction products. Part II. Quantitative aspects. (n.d.). Analyst (RSC Publishing). Retrieved February 21, 2026, from [Link]

  • TLC Visualization Reagents Guide. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]

  • Analysis of Urea. (n.d.). Retrieved February 21, 2026, from [Link]

  • TLC Tips. (n.d.). University of Rochester Chemistry. Retrieved February 21, 2026, from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved February 21, 2026, from [Link]

  • Aqueous urea solution promoted resolution of five-component mixture of amino acids on silica TLC plates. (n.d.). AKJournals. Retrieved February 21, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved February 21, 2026, from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved February 21, 2026, from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. Retrieved February 21, 2026, from [Link]

  • Thin-Layer Chromatography (TLC) Procedure and Principles. (2023, November 30). J&K Scientific LLC. Retrieved February 21, 2026, from [Link]

  • Quagraine, N. (2022, August). Synthesis and Evaluation of Urea Based Analogs as Anticancer Agents. Texas Tech University Health Science Center. Retrieved February 21, 2026, from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (2020, November 11). LCGC International. Retrieved February 21, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (2023, September 11). Microbe Notes. Retrieved February 21, 2026, from [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved February 21, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved February 21, 2026, from [Link]

  • Thin Layer Chromatography | Principle and Methods. (2024, January 12). YouTube. Retrieved February 21, 2026, from [Link]

  • Thin Layer Chromatography (TLC): Principle, Procedure, and Applications. (2022, May 17). Microbe Online. Retrieved February 21, 2026, from [Link]

  • Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. (2017, April 27). PubMed Central. Retrieved February 21, 2026, from [Link]

  • Rf value. (n.d.). Retrieved February 21, 2026, from [Link]

  • Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. (2012, December 31). International Journal of Pharmaceutical Sciences and Research. Retrieved February 21, 2026, from [Link]

  • TLC for urea. (n.d.). Reddit. Retrieved February 21, 2026, from [Link]

  • Combined urea-thin layer chromatography and silver nitrate-thin layer chromatography for micro separation and determination of hard-to-detect branched chain fatty acids in natural lipids. (2015, December 18). PubMed. Retrieved February 21, 2026, from [Link]

  • RF Values. (n.d.). MarZ Chemistry.
  • Substituted Ureas and Their Analogs Containing Framework Fragments: I. 1-(4-Hydroxyadamantan-1-yl)-3-(fluoro/chlorophenyl)ureas. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]

  • thin layer chromatography for micro separation and determination of hard-to-detect branched chain fatty acids in natural lipids. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Can solvents have an Rf value?. (2020, August 30). Quora. Retrieved February 21, 2026, from [Link]

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Application Note: Preparation and Certification of 1-Ethyl-1,3-diphenylurea as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven guide for the synthesis, purification, and analytical certification of 1-Ethyl-1,3-diphenylurea. The protocols herein are designed for researchers, scientists, and drug development professionals who require a highly purified and rigorously characterized chemical reference standard. By integrating detailed procedural steps with the underlying chemical principles, this guide ensures the preparation of a self-validating reference material suitable for critical analytical applications, such as method validation, identification tests, and purity assays.

Introduction and Strategic Rationale

In pharmaceutical development and quality control, reference standards are the cornerstone of analytical accuracy, serving as the basis for verifying the identity, purity, quality, and strength of drug substances and products.[1][2] A reference standard is a highly purified and well-characterized compound, the establishment of which requires a robust and reproducible preparation process coupled with extensive analytical testing.[1][3][4]

This guide details the preparation of 1-Ethyl-1,3-diphenylurea (C₁₅H₁₆N₂O), a substituted urea derivative. Substituted ureas are a significant class of compounds in medicinal chemistry and materials science.[5] The protocol outlined below was selected for its efficiency, high yield, and adherence to modern synthetic chemistry standards, ensuring a final product of the highest possible purity.

Choice of Synthetic Route

The selected synthesis proceeds via the nucleophilic addition of N-ethylaniline to phenyl isocyanate. This pathway is superior to other potential methods (e.g., those using phosgene or its derivatives) for a laboratory setting due to several key advantages:

  • High Specificity: The reaction is highly specific and typically forms the desired urea derivative with minimal side products.

  • Safety: It avoids the use of extremely toxic and difficult-to-handle reagents like phosgene.[6][7][8]

  • Favorable Conditions: The reaction proceeds efficiently under mild conditions, often at room temperature or with gentle heating.

  • Atom Economy: As an addition reaction, it has excellent atom economy, with all atoms of the reactants being incorporated into the final product.

The overall reaction is depicted below:

N-ethylaniline + Phenyl Isocyanate → 1-Ethyl-1,3-diphenylurea

Synthesis and Purification Protocol

This section provides a detailed, step-by-step methodology for the synthesis and subsequent purification of 1-Ethyl-1,3-diphenylurea.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N-Ethylaniline≥99.0%Sigma-AldrichStore under nitrogen, protected from light.[9]
Phenyl Isocyanate≥99.5%Sigma-AldrichMoisture sensitive; handle under inert gas.
Dichloromethane (DCM), AnhydrousACS Grade, DriSolv®EMD MilliporeUse a freshly opened bottle or dried solvent.
HexanesACS GradeFisher ScientificFor recrystallization.
Ethyl AcetateACS GradeFisher ScientificFor recrystallization and TLC.
Anhydrous Magnesium SulfateLaboratory GradeVWRFor drying the organic phase.

Safety Precautions: Phenyl isocyanate is a lachrymator and is toxic upon inhalation. N-ethylaniline is toxic by skin absorption and inhalation.[9] All operations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-ethylaniline (1.21 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the N-ethylaniline in 30 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature (approx. 20-25°C) under a nitrogen atmosphere.

  • Reagent Addition: In a separate, dry syringe, draw up phenyl isocyanate (1.19 g, 1.09 mL, 10.0 mmol, 1.0 eq). Add the phenyl isocyanate dropwise to the stirring N-ethylaniline solution over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The product should appear as a new spot with a lower Rf value than the starting materials.

  • Quenching: Upon completion, slowly add 20 mL of deionized water to the reaction mixture to quench any unreacted phenyl isocyanate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl (to remove any unreacted N-ethylaniline) and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.

Purification by Recrystallization

The purity of a reference standard is its most critical attribute. Recrystallization is an effective method for removing minor impurities.

  • Transfer the crude solid to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexanes). Start by dissolving the solid in a minimum volume of boiling ethyl acetate.

  • Once fully dissolved, slowly add hexanes until the solution becomes faintly cloudy (the point of saturation).

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Dry the crystals under high vacuum to a constant weight. A typical yield of purified product is 85-95%.

Analytical Characterization and Certification

Certification of a reference standard requires a comprehensive set of analytical tests to confirm its identity and determine its purity.[1][10]

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Samples should be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR (400 MHz, CDCl₃) - Expected Peaks
Chemical Shift (δ) ppm Assignment & Multiplicity
~7.0 - 7.5(m, 10H) - Aromatic protons from both phenyl rings
~6.5(br s, 1H) - N-H proton
~3.8(q, 2H) - N-CH₂ -CH₃
~1.2(t, 3H) - N-CH₂-CH₃
¹³C NMR (100 MHz, CDCl₃) - Expected Peaks
Chemical Shift (δ) ppm Assignment
~154Urea C =O
~120 - 140Aromatic carbons
~42N-CH₂ -CH₃
~14N-CH₂-CH₃

B. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

ParameterExpected ValueSource
Molecular FormulaC₁₅H₁₆N₂O-
Monoisotopic Mass240.1263 g/mol [11]
[M+H]⁺241.1336 m/z[11]
[M+Na]⁺263.1155 m/z[11]

C. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR confirms the presence of key functional groups. The spectrum is typically recorded using a KBr pellet or ATR accessory.

Wavenumber (cm⁻¹)Assignment
~3300N-H Stretch
~3050Aromatic C-H Stretch
~2970Aliphatic C-H Stretch
~1650C=O Stretch (Urea "Amide I" band)
~1590, 1490Aromatic C=C Bending
~1540N-H Bending (Urea "Amide II" band)
Purity Assessment

A. High-Performance Liquid Chromatography (HPLC) HPLC with UV detection is the standard method for determining the purity of pharmaceutical reference standards.

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

  • Detection: UV at 254 nm.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected. A purity of ≥99.5% is typically required for a primary reference standard.[4]

B. Melting Point A sharp and defined melting point range is indicative of high purity. The literature value for the closely related 1,3-diethyl-1,3-diphenylurea is 73-75 °C.[12] The melting point of the synthesized 1-Ethyl-1,3-diphenylurea should be determined using a calibrated apparatus and reported as a narrow range (e.g., < 2 °C).

Visualization of Workflow and Chemistry

Diagrams created with Graphviz provide a clear visual representation of the chemical process and experimental sequence.

G cluster_reactants Reactants cluster_product Product N_Ethylaniline N-Ethylaniline Intermediate Nucleophilic Attack (Intermediate State) N_Ethylaniline->Intermediate 1. Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Intermediate Product 1-Ethyl-1,3-diphenylurea Intermediate->Product 2. Proton Transfer

Caption: Reaction mechanism for the synthesis of 1-Ethyl-1,3-diphenylurea.

G cluster_QC Step 4: Analytical Certification Start Reagents: N-Ethylaniline Phenyl Isocyanate Synthesis Step 1: Synthesis (DCM, RT, 2h) Start->Synthesis Workup Step 2: Aqueous Work-up & Extraction Synthesis->Workup Crude Crude Product Workup->Crude Purification Step 3: Recrystallization (EtOAc/Hexanes) Crude->Purification Pure Purified Solid Purification->Pure NMR NMR (¹H, ¹³C) Pure->NMR MS HRMS Pure->MS IR FT-IR Pure->IR HPLC HPLC Purity (>99.5%) Pure->HPLC MP Melting Point Pure->MP Standard Certified Reference Standard NMR->Standard MS->Standard IR->Standard HPLC->Standard MP->Standard

Caption: Overall workflow for reference standard preparation and certification.

Conclusion

This application note provides a robust and reproducible protocol for the preparation of 1-Ethyl-1,3-diphenylurea as a chemical reference standard. By following the detailed steps for synthesis, purification, and, most critically, comprehensive analytical characterization, researchers can produce a high-purity, self-validating material. The establishment of such well-characterized standards is indispensable for ensuring the accuracy, reproducibility, and integrity of analytical data in scientific research and pharmaceutical quality control.

References

  • Wikipedia. Centralite. Accessed February 2026. [Link]

  • Nagren, K., et al. (2002). Synthesis of 11C-labelled N,N′-diphenylurea and ethyl phenylcarbamate by a rhodium-promoted carbonylation via [11C]isocyanatobenzene using phenyl azide and [11C]carbon monoxide. Organic & Biomolecular Chemistry. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • World Health Organization (WHO). (2018). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions?[Link]

  • Honeywell. (2021). Pharmaceutical quality control: the reference standards labyrinth. [Link]

  • Douglass, J. E., & Dains, F. B. (1934). SYNTHESIS OF CERTAIN ETHYL, PHENYL, AND NITROPHENYL DERIVATIVES OF UREA. Journal of the American Chemical Society. [Link]

  • PubChemLite. 1-ethyl-1,3-diphenylurea (C15H16N2O). Accessed February 2026. [Link]

  • Organic Syntheses. Urea, phenyl-. Accessed February 2026. [Link]

  • PrepChem.com. Preparation of 1,3-diphenylurea. Accessed February 2026. [Link]

  • Sciencemadness Discussion Board. (2008). Ethyl centralite synthesis. [Link]

  • Royal Society of Chemistry. Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Accessed February 2026. [Link]

  • PubChem. 1-Ethyl-3-phenylurea. Accessed February 2026. [Link]

  • PubMed. (2011). 1,3-Diethyl-1,3-diphenyl-urea. [Link]

  • PrepChem.com. Synthesis of N-methyl-N',N'-diphenylurea. Accessed February 2026. [Link]

  • Brainly.in. (2019). Give a chemical test to distinguish between Aniline and N — Ethylaniline. [Link]

  • Google Patents. US2806062A - Process for the manufacture of diphenylurea. Accessed February 2026.
  • ResearchGate. (2011). 1,3-Diethyl-1,3-diphenylurea. [Link]

  • NIST WebBook. Diethyl-N,N'-diphenylurea - Mass spectrum (electron ionization). Accessed February 2026. [Link]

  • ResearchGate. A New Simplified Method for the Preparation of N,N′Diphenylurea. Accessed February 2026. [Link]

  • ResearchGate. (2007). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone). [Link]

  • askIITians. What is the reaction involved when aniline is converted into phenyl isocyanide? Accessed February 2026. [Link]

  • MDPI. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. [Link]

  • ResearchGate. (2009). Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. [Link]

  • Quora. (2017). How do you convert aniline to phenyl isocyanide?[Link]

  • European Journal of Chemistry. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. [Link]

  • NIST WebBook. Diethyl-N,N'-diphenylurea - IR Spectrum. Accessed February 2026. [Link]

  • PLOS Pathogens. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. [Link]

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Quantitative Analysis of 1-Ethyl-1,3-diphenylurea by LC-MS/MS: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-Ethyl-1,3-diphenylurea (EDU). EDU, also known as Ethyl Centralite, is a crucial stabilizer in smokeless powders and solid propellants, preventing their decomposition and extending their shelf life.[1][2] Its accurate quantification is paramount for quality control in manufacturing and for forensic analysis of gunshot residue (GSR).[1] This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a full validation summary according to the International Council for Harmonisation (ICH) M10 guidelines, demonstrating the method's suitability for its intended purpose.[3][4]

Introduction: The Significance of EDU Quantification

1-Ethyl-1,3-diphenylurea (EDU) is a synthetic organic compound with the molecular formula C₁₇H₂₀N₂O.[1] Its primary industrial application is as a stabilizer in nitrocellulose-based propellants.[2] Over time, nitrocellulose can degrade, releasing acidic byproducts that can accelerate decomposition and compromise the stability and safety of the propellant.[2] EDU neutralizes these acidic products, thereby ensuring the long-term stability and reliability of ammunition and rocket fuels.[1][2]

The concentration of EDU is a critical quality attribute in propellant manufacturing. Insufficient levels can lead to premature degradation, while excessive amounts can alter the desired burn rate. In forensic science, the detection and quantification of EDU in gunshot residue can provide crucial evidence in criminal investigations, helping to determine if a firearm has been recently discharged.[1]

Given the low concentrations often encountered, particularly in forensic samples, a highly sensitive and selective analytical method is required. LC-MS/MS offers unparalleled advantages for this application due to its ability to separate EDU from complex matrices and provide unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern. This application note details a validated LC-MS/MS method designed for researchers, quality control analysts, and forensic scientists.

Physicochemical Properties of 1-Ethyl-1,3-diphenylurea

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.[5]

PropertyValueSource
IUPAC Name N,N′-Diethyl-N,N′-diphenylurea[1]
Other Names Centralite 1, Carbamite, Ethyl centralite[1]
CAS Number 85-98-3[1]
Molecular Formula C₁₇H₂₀N₂O[1][6]
Molecular Weight ~268.36 g/mol [2][6]
Appearance White to slightly colored crystalline substance[6]
Solidification Point 71.5 – 72.5 °C[6]
Predicted XlogP 2.1[7]

The moderate hydrophobicity, indicated by the predicted XlogP value, suggests that reversed-phase chromatography will be an effective separation technique.

Experimental Workflow: From Sample to Result

The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential sources of error.

LC-MS/MS Workflow for EDU Analysis Figure 1: Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Propellant Sample Spike Spike with Internal Standard (IS) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation under Nitrogen Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of EDU Calibration->Quantification

Caption: Figure 1: Overall Experimental Workflow.

Detailed Protocols

Materials and Reagents
  • 1-Ethyl-1,3-diphenylurea (EDU) reference standard (>99% purity)

  • 1-Ethyl-1,3-diphenylurea-d10 (EDU-d10) or other suitable stable isotope-labeled internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water[5]

  • Formic acid (≥98%)

  • Biological matrix (e.g., human plasma) or appropriate solvent for propellant samples

Standard and Sample Preparation Protocol

The choice of sample preparation technique is critical for removing interferences and ensuring accurate quantification.[5] For biological matrices like plasma, protein precipitation is a simple and effective method.[8][9]

  • Stock Solutions: Prepare a 1 mg/mL stock solution of EDU and EDU-d10 (IS) in methanol.

  • Working Standards: Serially dilute the EDU stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

  • Sample Preparation: a. To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution (e.g., 500 ng/mL). b. Add 300 µL of cold acetonitrile to precipitate proteins.[10] c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[8] g. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid). h. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions have been optimized for the separation and detection of EDU.

Parameter Condition
LC System Standard UHPLC/HPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table below
Dwell Time 100 ms

Optimized MRM Transitions:

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Precursor and product ions are selected based on infusion experiments with the pure standard.

EDU_Fragmentation Figure 2: Proposed Fragmentation of EDU Precursor [M+H]⁺ m/z 269.2 Fragment1 Fragment Ion m/z 134.1 Precursor->Fragment1 Quantifier Fragment2 Fragment Ion m/z 106.1 Precursor->Fragment2 Qualifier

Caption: Figure 2: Proposed Fragmentation of EDU.

Compound Precursor Ion (m/z) Product Ion (m/z) Transition Type
EDU269.2134.1Quantifier
EDU269.2106.1Qualifier
EDU-d10 (IS)279.2139.1Quantifier

Method Validation

The analytical method was fully validated according to the ICH M10 guideline for bioanalytical method validation.[4] The validation ensures that the method is reliable for its intended purpose.[4]

Validation Parameters and Acceptance Criteria

The core parameters assessed during validation are outlined below.[4][11]

Parameter Assessment Acceptance Criteria
Selectivity & Specificity Analysis of blank matrix from multiple sources to check for interferences at the retention time of EDU and IS.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).[4]
Linearity & Range Calibration curve with at least six non-zero standards, analyzed over three independent runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=5) on three separate days.Mean accuracy within ±15% of nominal value. Precision (%CV) ≤15%.[3]
Matrix Effect Comparison of analyte response in post-extraction spiked samples versus neat solutions.IS-normalized matrix factor should have a %CV ≤15%.[3][9]
Recovery Comparison of analyte response in pre-extraction spiked samples versus post-extraction spiked samples.Consistent and reproducible recovery is desired.
Stability Evaluation of analyte stability in stock solutions and in matrix under various storage conditions (bench-top, freeze-thaw, long-term).Mean concentration within ±15% of nominal concentration.
LLOQ The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).Signal-to-noise ratio > 10.
Summary of Validation Results

The method successfully met all predefined acceptance criteria.

Parameter Result
Linearity (Range) 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Intra-day Precision (%CV) 3.5% - 8.2%
Inter-day Precision (%CV) 4.1% - 9.5%
Intra-day Accuracy (% Bias) -5.6% to 6.8%
Inter-day Accuracy (% Bias) -4.2% to 7.3%
Matrix Effect IS-normalized matrix factor CV < 10%
Recovery > 85%
Stability Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C.

Discussion and Conclusion

The developed LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantitative analysis of 1-Ethyl-1,3-diphenylurea. The simple protein precipitation protocol offers efficient sample cleanup with high recovery, making it suitable for high-throughput analysis.[9] The use of a stable isotope-labeled internal standard effectively compensates for any variability in sample preparation and matrix effects, which is crucial for achieving high accuracy and precision.[9]

The validation results demonstrate that the method adheres to the stringent requirements of international guidelines.[4] The wide linear range and low LLOQ make this method applicable to diverse sample types, from quality control of propellant formulations to trace-level detection in forensic matrices. This application note provides a solid foundation for laboratories seeking to implement a robust and defensible method for EDU quantification.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Wikipedia. (2024). Centralite. In Wikipedia. Retrieved from [Link]

  • Ciavarella, S., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals. Retrieved from [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Giles, C., et al. (2018). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics – Clinical Applications. Retrieved from [Link]

  • De Nys, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SAE Group. (2021). Ethyl Centralite (AP): Chemical Properties, Uses & Applications. Retrieved from [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • PubChem. (n.d.). 1-ethyl-1,3-diphenylurea. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Synthesia. (2026). Ethyl centralite / Centralite I. Retrieved from [Link]

  • D'Avolio, A., et al. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. Molecules. Retrieved from [Link]

  • Noppe, H., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • IUPAC. (2022). LC-MS quantitative method validation and performance: an exemplified guide. Retrieved from [Link]

  • German Environment Agency (UBA). (2019). Method development for analysis of pharmaceuticals in environmental samples. Retrieved from [Link]

  • Jenkins, R., et al. (2015). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. AAPS Journal. Retrieved from [Link]

  • Alizadeh, N., & Nabavi, S. M. (2014). Photochemically induced fluorescence studies of 1,3-diethyl-1,3-diphenylurea as stabilizer and its quantitative determination. Forensic Science International. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Ethyl-1,3-diphenylurea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Yield & Purity Issues in 1-Ethyl-1,3-diphenylurea Production Target Molecule: 1-Ethyl-1,3-diphenylurea (N-Ethyl-N,N'-diphenylurea) CAS Registry: 64544-71-4 Structure: Ph-NH-C(O)-N(Et)-Ph Note: Distinct from "Centralite I" (1,3-Diethyl-1,3-diphenylurea).[1][2]

Executive Summary: The "Yield Killers"

In the synthesis of 1-Ethyl-1,3-diphenylurea, researchers typically encounter two primary failure modes that suppress yield:

  • Competitive Hydrolysis: The rapid reaction of Phenyl Isocyanate with atmospheric moisture to form the high-melting byproduct 1,3-Diphenylurea (Sym-diphenylurea) .[1][2]

  • Steric Retardation: The nucleophilic attack of N-ethylaniline is slower than that of aniline due to the steric bulk of the ethyl group, requiring stricter kinetic control than standard urea syntheses.[1]

This guide provides a self-validating protocol to eliminate these variables.

Part 1: The Core Protocol (Optimized)

Reaction: Phenyl Isocyanate + N-Ethylaniline


 1-Ethyl-1,3-diphenylurea[1][2]
ParameterSpecificationScientific Rationale
Stoichiometry 1.05 eq N-Ethylaniline : 1.00 eq Phenyl IsocyanateExcess amine ensures complete consumption of the moisture-sensitive isocyanate.[1][2]
Solvent Anhydrous Toluene or Dichloromethane (DCM)Non-protic solvents prevent side-reactions.[1][2] Toluene allows for higher thermal input if kinetics are sluggish.[2]
Atmosphere Nitrogen (

) or Argon balloon
Mandatory.[2] Even trace humidity catalyzes the formation of the insoluble urea byproduct.[1]
Temperature 0°C start

RT

Reflux (if needed)
Initial cooling controls the exotherm; heating ensures conversion of the sterically hindered secondary amine.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: I have a large amount of white precipitate that melts >230°C. What is it?

Diagnosis: You have formed 1,3-Diphenylurea (Sym-diphenylurea), not your product.

  • Cause: Moisture ingress.[2] Phenyl isocyanate reacts with water to form aniline and

    
    .[2] The generated aniline immediately reacts with remaining isocyanate to form the symmetrical urea.[1]
    
  • The Fix:

    • Immediate: Filter the reaction mixture while hot (if using Toluene). The byproduct is highly insoluble in most organic solvents. The filtrate contains your desired product.[1]

    • Prevention: Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours. Flame-dry your glassware.[1][2]

Q2: My reaction conversion is stuck at 60% after 24 hours.

Diagnosis: Steric hindrance is stalling the reaction.

  • Mechanism: The ethyl group on N-ethylaniline creates steric bulk, making the nitrogen center less accessible than in primary amines.[1]

  • The Fix:

    • Catalysis: Add 1-5 mol% of DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP .[1][2] These bases activate the isocyanate, making it more susceptible to nucleophilic attack.

    • Thermal Drive: Switch solvent to Toluene and reflux (110°C). The energy barrier for the secondary amine attack is higher than for primary amines.[1]

Q3: The product is an oil that won't crystallize.

Diagnosis: Impurity entrainment or solvent retention.

  • Cause: The presence of unreacted N-ethylaniline or trace solvent prevents crystal lattice formation.[1][2]

  • The Fix:

    • Wash: Dissolve the crude oil in DCM and wash with 1M HCl.[2] This protonates and removes the excess N-ethylaniline into the aqueous layer.[1]

    • Recrystallization: The product (MP ~70-75°C) behaves similarly to Centralite I. Use Ethanol/Water (9:1) or Hexane/Ethyl Acetate .[1][2] Induce crystallization by scratching the glass or seeding.[1]

Part 3: Visualizing the Chemistry

Diagram 1: Competitive Reaction Pathways

This diagram illustrates why moisture control is the single most critical factor in yield.

ReactionPathways PhNCO Phenyl Isocyanate (Reactant) Target 1-Ethyl-1,3-diphenylurea (TARGET PRODUCT) PhNCO->Target + N-Ethylaniline (Major Path) Aniline Aniline (Intermediate) PhNCO->Aniline + H2O (-CO2) (Hydrolysis) Byproduct 1,3-Diphenylurea (INSOLUBLE BYPRODUCT) PhNCO->Byproduct NEthyl N-Ethylaniline (Nucleophile) NEthyl->Target Water H2O (Impurity) Water->Aniline Aniline->Byproduct + PhNCO (Fast Reaction)

Caption: The "Death Spiral" of yield. Moisture converts Isocyanate to Aniline, which then consumes MORE Isocyanate to form the parasite byproduct.

Diagram 2: Purification Decision Tree

Follow this logic to isolate the product from the byproduct.

PurificationLogic Start Crude Reaction Mixture SolventCheck Is Solvent Toluene? Start->SolventCheck Heat Heat to 90-100°C SolventCheck->Heat Yes Swap Swap Solvent to Toluene SolventCheck->Swap No (DCM/Other) Filter HOT Filtration Heat->Filter Solid Solid Residue (Sym-Diphenylurea) Filter->Solid Discard Filtrate Filtrate Solution (Contains Product) Filter->Filtrate Keep Wash Acid Wash (1M HCl) (Removes excess amine) Filtrate->Wash Cryst Recrystallize (EtOH or Hexane/EtOAc) Wash->Cryst Final Pure 1-Ethyl-1,3-diphenylurea Cryst->Final Swap->Heat

Caption: Workflow to separate the high-melting impurity (Solid Residue) from the desired target (Filtrate).[1][2]

Part 4: Advanced Optimization (Catalysis)

If the standard protocol yields <70%, employ Lewis Base Catalysis .

CatalystLoadingMechanismBenefit
DABCO 1-5 mol%Increases electrophilicity of Isocyanate carbon.[1][2]Accelerates reaction with bulky secondary amines.[2]
Triethylamine 10 mol%General base catalysis.[2]Cheaper, but less effective than DABCO for this specific mechanism.[2]
Dibutyltin Dilaurate 0.1 mol%Lewis Acid activation (Urethane grade).[2]extremely fast, but difficult to remove tin residues (avoid for pharma).[2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (General procedures for urea synthesis via isocyanates).

  • Saunders, J. H., & Slocombe, R. J. (1948).[2] The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203-218.[2] Link[2]

  • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47-76.[2] (Mechanistic insights into steric hindrance in isocyanate reactions). Link[2]

  • Sigma-Aldrich. 1,3-Diethyl-1,3-diphenylurea Product Specification. (Used for comparative solubility and melting point data of the homolog "Centralite I"). Link

Sources

Optimizing solvent selection for 1-Ethyl-1,3-diphenylurea extraction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the Advanced Separation Sciences Division . It assumes the user has basic laboratory proficiency but requires optimization strategies for the specific target: 1-Ethyl-1,3-diphenylurea (EDPU) .

Topic: Solvent System Optimization for 1-Ethyl-1,3-diphenylurea Ticket ID: #SOLV-EDPU-992 Assigned Specialist: Dr. Elena V., Senior Application Scientist

Specialist’s Analysis: The Solubility Paradox

Status: Open Target Molecule: 1-Ethyl-1,3-diphenylurea (CAS: 64544-71-4) Note: Distinct from Centralite I (1,3-Diethyl-1,3-diphenylurea).

The Challenge: EDPU presents a classic "amphiphilic trap." The two phenyl rings provide significant lipophilicity (Predicted LogP ~2.9–3.1), driving it into organic phases. However, the urea core (–N–CO–N–) retains hydrogen-bond donor/acceptor capabilities, making it "sticky" towards polar impurities and silica surfaces.

The Strategy: We cannot rely solely on "like dissolves like." We must use Selectivity Tuning .

  • Extraction: Maximize hydrophobic interaction to pull EDPU from aqueous/solid matrices.

  • Purification: Exploit the solubility differential between EDPU and its common impurity, 1,3-Diphenylurea (DPU). DPU lacks the ethyl group, making it significantly less soluble in cold organic solvents than EDPU.

Module 1: The Solvent Selection Matrix

Objective: Select the optimal solvent based on yield, selectivity, and environmental constraints.

Solvent CandidatePolarity Index (

)
Solvation Power (EDPU)Selectivity (vs. DPU)Green RatingSpecialist Verification
Dichloromethane (DCM) 3.1Excellent ModeratePoor (Toxic)Reference Standard. Best for quantitative recovery from complex matrices (e.g., propellants) but faces regulatory bans.
Ethyl Acetate (EtOAc) 4.4Good High Good Recommended Workhorse. Excellent balance. Lower solubility for DPU impurity at 4°C allows for crystallization purification.
2-MeTHF ~2.5Very Good ModerateExcellent Bio-based Alternative. Hydrophobic enough to replace DCM; separates cleanly from water (no emulsions).
Acetonitrile (ACN) 5.8HighLowModerateAnalytical Only. Too miscible with water for LLE; excellent for SLE (Solid-Liquid Extraction) followed by HPLC.
Ethanol (EtOH) 4.3HighVery LowExcellentAvoid for Extraction. Co-extracts too many polar matrix components. Use only for recrystallization.

Module 2: Visualizing the Decision Logic

Context: Use the following logic flow to determine your solvent system based on your starting matrix.

SolventDecision Start START: Define Matrix MatrixType Is the sample Solid or Aqueous? Start->MatrixType AqPath Aqueous Matrix (Plasma/Reaction Mix) MatrixType->AqPath Liquid SolidPath Solid Matrix (Propellant/Powder) MatrixType->SolidPath Solid GreenCheck Green Chemistry Mandatory? AqPath->GreenCheck MeTHF Use 2-MeTHF (High efficiency, Bio-based) GreenCheck->MeTHF Yes DCM Use Dichloromethane (Standard Method) GreenCheck->DCM No ImpurityCheck Is DPU (1,3-Diphenylurea) a major impurity? SolidPath->ImpurityCheck EtOAc Use Ethyl Acetate (Cold Extraction) ImpurityCheck->EtOAc Yes (Maximize Selectivity) ACN Use Acetonitrile (Total Dissolution) ImpurityCheck->ACN No (Maximize Yield)

Caption: Figure 1. Solvent Selection Decision Tree for EDPU extraction based on matrix constraints and impurity profile.

Module 3: Troubleshooting & FAQs

Format: Interactive Q&A based on common failure modes.

Case File 1: The "Emulsion Nightmare"

Q: I am extracting EDPU from a plasma sample using DCM, but I have a persistent emulsion layer. Centrifugation isn't helping. A: This is caused by the similar density of DCM (1.33 g/mL) and protein-heavy plasma phases, aggravated by the surfactant nature of urea derivatives.

  • The Fix: Switch to Ethyl Acetate (0.90 g/mL) or MTBE . The larger density difference forces a cleaner phase break.

  • Pro Tip: Add brine (saturated NaCl) to the aqueous phase. This increases the ionic strength, "salting out" the organic EDPU into the organic layer and breaking the emulsion.

Case File 2: The "Ghost Peak" (DPU Contamination)

Q: My HPLC shows a persistent peak at RRT 0.85. I suspect it's 1,3-Diphenylurea (DPU). How do I remove it during extraction? A: You are seeing the non-ethylated analog. It is significantly less soluble in cold esters than EDPU.

  • The Protocol:

    • Perform your extraction with warm Ethyl Acetate (40°C).

    • Concentrate the extract to 20% volume.

    • Chill to 0-4°C for 2 hours.

    • Filter: The DPU will precipitate out (white solid), while the EDPU remains in the supernatant.

Case File 3: Low Recovery in Green Solvents

Q: I switched from DCM to Ethanol for sustainability, but my recovery dropped to 60%. Why? A: Ethanol is too polar. It dissolves the EDPU, but it also dissolves the entire polar matrix (sugars, salts, proteins), making downstream isolation difficult.

  • The Fix: Use 2-Methyltetrahydrofuran (2-MeTHF) .[1] It mimics the extraction power of DCM but is derived from corncobs/bagasse. It forms a clean biphasic system with water, unlike ethanol.

Module 4: The "Gold Standard" Protocol

Method: Optimized Green Extraction (Ethyl Acetate System) Applicability: Solid samples (Propellants) or dried reaction residues.

Workflow Visualization

ExtractionWorkflow Sample Sample Prep (Grind/Lyophilize) Extract SLE Extraction EtOAc (3x Vol) Sample->Extract 30 min sonication Wash Wash Step 0.1M HCl (Remove Amines) Extract->Wash Partition Dry Drying MgSO4 + Filter Wash->Dry Organic Phase Conc Concentration Rotovap < 40°C Dry->Conc Final EDPU Isolate Conc->Final

Caption: Figure 2. Optimized Solid-Liquid Extraction (SLE) workflow for EDPU.

Step-by-Step Methodology
  • Preparation: Grind solid sample to <1mm particle size to maximize surface area.

  • Solvation: Add Ethyl Acetate (Ratio: 10 mL solvent per 1 g sample).

    • Scientist's Note: If the sample is a propellant, do not use Acetone; it will dissolve the nitrocellulose matrix and ruin the separation. EtOAc is selective for the stabilizer (EDPU).

  • Agitation: Sonicate for 20 minutes at ambient temperature. Avoid heat >40°C to prevent degradation.

  • Phase Wash (Critical): Transfer organic extract to a separatory funnel. Wash once with 0.1 M HCl .

    • Why? This protonates any unreacted aniline or basic amine impurities, keeping them in the water phase. EDPU (a urea) is neutral and stays in the EtOAc.

  • Drying: Dry the organic phase over Anhydrous

    
     for 15 minutes. Filter.
    
  • Reconstitution: Evaporate to dryness. Reconstitute in Acetonitrile/Water (50:50) for HPLC analysis.[2][3]

References & Authority

The protocols and data above are synthesized from standard industrial methods for substituted ureas and propellant stabilizers.

  • PubChem. (n.d.). 1-Ethyl-1,3-diphenylurea Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Begell House. (2022). Spectrophotometric Method for Determination of Ethyl Centralite in Propellants. International Journal of Energetic Materials. Retrieved from [Link]

Sources

Improving shelf-life stability of 1-Ethyl-1,3-diphenylurea reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-1,3-diphenylurea Stability & Handling

Introduction: The Stability Paradox

1-Ethyl-1,3-diphenylurea (EDU) is a structurally significant urea derivative often utilized as a stabilizer in energetic materials (scavenging nitrogen oxides) or as a precise intermediate in organic synthesis. While the urea linkage (


) is kinetically stable under neutral conditions, it is thermodynamically susceptible to hydrolysis and thermal dissociation.

The "shelf-life" of EDU is not a fixed date but a function of its environmental history. This guide addresses the physicochemical stressors that degrade EDU and provides actionable protocols to maximize its integrity.

Part 1: Critical Storage Parameters (The "Why" and "How")

To improve shelf-life, one must mitigate the three primary degradation vectors: Hydrolysis , Thermal Dissociation , and Photochemical Oxidation .

Moisture Control (Hydrolysis Prevention)
  • The Mechanism: Water attacks the electrophilic carbonyl carbon of the urea bridge. This is the #1 cause of purity loss.

  • The Consequence: Formation of N-ethylaniline, aniline, and carbon dioxide.

  • Protocol: Store solid reagent in a desiccator maintained at <20% Relative Humidity (RH). For long-term archiving (>6 months), backfill the headspace with Argon or Nitrogen to displace atmospheric moisture.

Temperature Regulation
  • The Mechanism: Substituted ureas possess a "ceiling temperature" where the equilibrium shifts toward dissociation into isocyanates and amines (a retro-ene-type fragmentation).

  • Protocol:

    • Solids: Store at +2°C to +8°C (Refrigerated).

    • Solutions: Store at -20°C . Avoid repeated freeze-thaw cycles which promote micro-precipitation.

Solvent Compatibility
  • The Risk: Avoid protic solvents (Methanol, Ethanol) for long-term stock solutions. Over time, these can induce alcoholysis, converting the urea into carbamates (urethanes).

  • Recommendation: Use anhydrous DMSO or Acetonitrile for stock solutions.

Part 2: Degradation Pathway Visualization

Understanding the breakdown allows for better troubleshooting. The following diagram illustrates the primary degradation routes for 1-Ethyl-1,3-diphenylurea.

EDU_Degradation EDU 1-Ethyl-1,3-diphenylurea (Intact Reagent) Intermediate Unstable Carbamic Acid EDU->Intermediate Hydrolysis (Slow) Products_Thermal Phenyl Isocyanate + N-Ethylaniline EDU->Products_Thermal Thermal Dissociation Products_Alc Carbamate Esters EDU->Products_Alc Alcoholysis Water H₂O (Moisture) Water->Intermediate Products_Hydro N-Ethylaniline + Aniline + CO₂ Intermediate->Products_Hydro Decarboxylation Heat Heat (>100°C) Heat->Products_Thermal Alcohol ROH (Solvent) Alcohol->Products_Alc

Figure 1: Primary degradation pathways of 1-Ethyl-1,3-diphenylurea. Note that hydrolysis is the dominant risk during standard storage.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific observations users may encounter in the lab.

Category A: Physical Appearance

Q1: The white crystalline powder has turned into a sticky, off-white clump. Is it usable?

  • Diagnosis: This indicates hygroscopic failure . The urea moiety can form hydrogen bonds with atmospheric water, lowering the melting point and causing "caking."

  • Risk Assessment: High.[1] The presence of water accelerates hydrolysis.

  • Action:

    • Perform the Purity Verification Protocol (see Part 4).

    • If purity is >95%, recrystallize from minimal hot ethanol/water, dry under high vacuum over

      
      , and re-store.
      
    • If purity is <95%, discard.

Q2: My stock solution in DMSO has developed a precipitate after 3 months at 4°C.

  • Diagnosis: Likely saturation shift or oxidative dimerization . While EDU is soluble in DMSO, temperature drops reduce solubility.

  • Action:

    • Warm the vial to 37°C and vortex.

    • If solids dissolve completely, it was a solubility issue.

    • If solids remain, filter the solution. Analyze the filtrate concentration. The precipitate may be a degradation product (e.g., symmetric diphenylurea formed via transamidation, which is less soluble).

Category B: Analytical Anomalies

Q3: I see a "ghost peak" at RRT 0.8 in my HPLC chromatogram.

  • Diagnosis: This is likely Aniline or N-Ethylaniline .

  • Causality: These amines are the cleavage products of the urea bond. They often elute earlier than the parent urea on C18 columns due to higher polarity.

  • Action: Check the pH of your mobile phase. Acidic mobile phases (0.1% TFA) improve the peak shape of these amines, confirming their identity.

Q4: Can I heat the reagent to dry it out?

  • Warning: Do not exceed 60°C.

  • Explanation: Substituted ureas can undergo thermal dissociation into isocyanates at elevated temperatures [1]. Isocyanates are toxic and highly reactive.

  • Correct Protocol: Vacuum drying at ambient temperature (20-25°C) is the only safe method to remove moisture without inducing chemical breakdown.

Part 4: Validated Protocols

Protocol 1: Purity Verification (HPLC-UV)

Use this method to requalify reagents stored for >12 months.

ParameterCondition
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 245 nm (Urea carbonyl absorption)
Expected RT ~8-10 min (depending on column dead volume)

Pass/Fail Criteria:

  • Pass: Main peak area > 98.0%.

  • Fail: Presence of peaks matching Aniline standards or total impurities > 2.0%.

Protocol 2: Emergency Re-purification (Recrystallization)

Only perform if purity is 90-95%.

  • Dissolve: Dissolve 1g of crude EDU in the minimum amount of boiling Ethanol (approx. 5-10 mL).

  • Filter: Rapidly filter while hot to remove insoluble mechanical impurities.

  • Crystallize: Add warm water dropwise until turbidity just persists. Allow to cool slowly to Room Temperature, then to 4°C.

  • Isolate: Filter crystals and wash with cold 50% Ethanol/Water.

  • Dry: Critical Step. Dry in a vacuum desiccator over silica gel or phosphorus pentoxide for 24 hours.

Part 5: Troubleshooting Logic Tree

Use this decision matrix to determine the fate of your reagent batch.

Troubleshooting_Tree Start Start: Reagent Assessment Visual Visual Inspection: Clumping or Yellowing? Start->Visual HPLC Run HPLC Protocol Visual->HPLC No Dry Vacuum Dry (24h @ 25°C) Visual->Dry Clumping Only Discard DISCARD (Irreversible Degradation) Visual->Discard Severe Discoloration HPLC->Discard Purity < 90% Recryst Attempt Recrystallization HPLC->Recryst Purity 90-98% Use Safe to Use HPLC->Use Purity > 98% Dry->HPLC Recryst->HPLC Retest

Figure 2: Decision matrix for evaluating reagent viability.

References

  • Bennet, W. B., Saunders, J. H., & Hardy, E. E. (1953). The Preparation of Isocyanates by the Thermal Decomposition of Substituted Ureas.[2][3][4][5] Journal of the American Chemical Society, 75(9), 2101–2103.

  • MedChemExpress. (2024). 1,3-Diphenylurea Product Safety and Storage Guidelines. MedChemExpress Technical Data.

  • Clark, S., et al. (2007).[6] Determination of urea using high-performance liquid chromatography with fluorescence detection. Journal of Chromatography A, 1161(1-2), 207-213.

  • Sigma-Aldrich. (2024). 1-Ethyl-1,3-diphenylurea Product Specification and Handling. MilliporeSigma.

Sources

Technical Support Center: Optimizing N-ethylation of Diphenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the N-ethylation of diphenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of N,N'-diethyl-N,N'-diphenylurea.

Introduction

The N-ethylation of diphenylurea is a crucial transformation in the synthesis of various organic molecules, including intermediates for pharmaceuticals and other high-value compounds. The reaction, however, can be challenging, with outcomes highly dependent on reaction conditions, particularly temperature. This guide provides a comprehensive resource to navigate the complexities of this reaction, with a focus on optimizing the reaction temperature to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the N-ethylation of diphenylurea?

The N-ethylation of diphenylurea typically proceeds via a nucleophilic substitution reaction, where the deprotonated diphenylurea acts as a nucleophile, attacking an ethylating agent. The reaction is often facilitated by a base and, in many cases, a phase transfer catalyst (PTC) to enhance the reaction rate and yield.

Q2: What are the common ethylating agents used for this reaction?

Common ethylating agents include ethyl halides such as ethyl iodide and ethyl bromide. The choice of the ethylating agent can influence the reaction rate, with the reactivity order being I > Br > Cl.

Q3: Why is Phase Transfer Catalysis (PTC) recommended for this reaction?

Phase Transfer Catalysis is a powerful technique for reactions involving reactants in different phases (e.g., a solid base and an organic-soluble substrate). A PTC, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated urea from the solid or aqueous phase to the organic phase where the reaction with the ethylating agent occurs.[1][2][3] This often leads to higher yields, milder reaction conditions, and the ability to use less hazardous and more environmentally friendly solvents and bases.[4]

Q4: What are the potential side products in the N-ethylation of diphenylurea?

Potential side products can include:

  • Over-alkylation: Formation of N,N,N'-triethyl-N'-phenylurea or even tetra-ethylated products if the reaction is not carefully controlled.

  • O-alkylation: While less common for ureas compared to phenols, under certain conditions, ethylation could occur on the carbonyl oxygen, leading to the formation of an isourea ether.

  • Elimination products: The base can promote the elimination of HBr or HI from the ethylating agent, especially at higher temperatures, leading to the formation of ethylene gas.

  • Unreacted starting material: Incomplete conversion is a common issue.

Q5: How does reaction temperature influence the N-ethylation of diphenylurea?

Reaction temperature is a critical parameter that can significantly impact the reaction rate, yield, and selectivity.

  • Low temperatures: May lead to slow reaction rates and incomplete conversion.

  • Optimal temperatures: Will provide a balance between a reasonable reaction rate and minimal side product formation.

  • High temperatures: Can accelerate the reaction but may also promote side reactions like elimination and over-alkylation, leading to a decrease in the purity of the final product.[5]

Troubleshooting Guide

This section addresses common issues encountered during the N-ethylation of diphenylurea, with a focus on temperature-related problems.

Issue Probable Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inappropriate reaction temperature: The temperature may be too low to overcome the activation energy of the reaction. 2. Ineffective base: The base may not be strong enough to deprotonate the diphenylurea sufficiently. 3. Poor solubility of reactants: Diphenylurea or the base may not be soluble in the chosen solvent.[6] 4. Inactive ethylating agent: The ethylating agent may have degraded.1. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. Consider using a reflux setup if using a volatile solvent. 2. Base Selection: Switch to a stronger base (e.g., NaH, K2CO3). The solubility of the base is also crucial for its effectiveness.[6] 3. Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants.[7] 4. Reagent Quality: Use a fresh or purified ethylating agent.
Formation of multiple products (low purity) 1. Reaction temperature is too high: High temperatures can favor the formation of side products through over-alkylation or elimination.[5] 2. Excess ethylating agent: Using a large excess of the ethylating agent can lead to over-alkylation. 3. Inappropriate base: A very strong base can promote elimination reactions.1. Lower the reaction temperature: Conduct the reaction at a lower temperature to improve selectivity.[5] 2. Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the ethylating agent per N-H bond to be ethylated. 3. Base Moderation: Consider using a milder base like K2CO3.
Reaction is very slow 1. Low reaction temperature: As mentioned, insufficient thermal energy can lead to a slow reaction rate. 2. Steric hindrance: While not a major issue for an ethyl group, steric hindrance can slow down the reaction. 3. Inefficient phase transfer: If using PTC, the catalyst may not be effective.1. Increase the reaction temperature: Carefully increase the temperature while monitoring for side product formation. 2. Not applicable for ethylation. 3. PTC Optimization: Ensure the chosen PTC is appropriate for the solvent system. Tetrabutylammonium bromide (TBAB) is a common and effective choice.[1]
Product decomposition 1. Excessive reaction temperature or time: Prolonged heating at high temperatures can lead to the decomposition of the product or starting materials. 2. Unstable reagents: The ethylating agent or other reagents may be unstable at the reaction temperature.1. Optimize reaction time and temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. 2. Check reagent stability: Consult the safety data sheet (SDS) for the thermal stability of all reagents.

Experimental Protocol: Optimization of Reaction Temperature

This protocol outlines a systematic approach to optimize the reaction temperature for the N-ethylation of diphenylurea using a phase transfer catalyst.

Materials:

  • N,N'-Diphenylurea

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Thermometer

  • Standard laboratory glassware for workup and purification

  • Analytical tools: TLC plates, LC-MS system

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add N,N'-diphenylurea (1 equivalent), potassium carbonate (2.5 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the diphenylurea.

  • Ethylating Agent Addition: Add ethyl iodide or ethyl bromide (2.2 equivalents) to the reaction mixture.

  • Temperature Screening:

    • Set up three parallel reactions and heat them at different temperatures: 60°C, 80°C, and 100°C.

    • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

    • Analyze the reaction mixture for the consumption of the starting material and the formation of the desired product and any byproducts.

  • Reaction Workup (once the reaction is complete):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and stir.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Calculate the yield for each reaction temperature to determine the optimal condition.

Data Presentation:

Reaction Temperature (°C)Reaction Time (h)Conversion (%)Yield of N,N'-diethyl-N,N'-diphenylurea (%)Purity (%)Observations
6012756595Slow reaction, clean product profile
806>958892Faster reaction, minor impurities observed
1003>988580Fast reaction, significant side product formation

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions and scale.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the N-ethylation of diphenylurea, with a focus on temperature optimization.

TroubleshootingWorkflow start Start: N-ethylation of Diphenylurea check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 80% good_conversion Good Conversion check_conversion->good_conversion > 80% increase_temp Increase Temperature low_conversion->increase_temp Yes check_base Check Base Strength/Solubility low_conversion->check_base No check_purity Check Product Purity good_conversion->check_purity impure_product Impure Product check_purity->impure_product < 95% pure_product Pure Product check_purity->pure_product > 95% lower_temp Lower Temperature impure_product->lower_temp Yes optimize_stoichiometry Optimize Stoichiometry impure_product->optimize_stoichiometry No end End: Optimized Protocol pure_product->end increase_temp->check_conversion check_reagents Check Reagent Quality check_base->check_reagents check_reagents->start lower_temp->check_conversion optimize_stoichiometry->start

Caption: Troubleshooting workflow for optimizing reaction temperature.

Safety Precautions

  • Handling of Alkylating Agents: Ethylating agents like ethyl iodide and ethyl bromide are toxic and should be handled in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Use of Strong Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

  • Solvent Safety: DMF and DMSO are skin-penetrating solvents. Avoid direct contact and use appropriate gloves.

  • General Precautions: Before starting any reaction, always consult the Safety Data Sheets (SDS) for all reagents and follow standard laboratory safety procedures.

References

  • PrepChem.com. (n.d.). Synthesis of N-methyl-N',N'-diphenylurea. Retrieved from [Link]

  • Chemsrc. (2023). N,N'-DIETHYL-N,N'-DIPHENYLUREA | CAS#:85-98-3. Retrieved from [Link]

  • LookChem. (2023). N,N'-diphenylurea. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

  • Khodja, I. A., & Bendeddouche, N. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375.
  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Zhang, Q., Zhang, S., & Yang, G. (2012). An effective route for the syntheses of N-substituted dicarbamates from dialkyl carbonates and polyurea derivatives. Green Chemistry, 14(10), 2737-2743.
  • Cheméo. (n.d.). Chemical Properties of N,N'-Diethyl-N,N'-diphenylurea (CAS 85-98-3). Retrieved from [Link]

  • NIST. (n.d.). N,N'-Diethyl-N,N'-diphenylurea. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ali, M. A., & Tasneem, S. (2014). The synthesis of N-substituted ureas I: The N-alkylation of ureas. International Journal of Organic Chemistry, 4(3), 229-234.
  • Wikipedia. (2023, October 26). Phase-transfer catalyst. In Wikipedia. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2016). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Sciences, 7(2), 52-59.
  • van der Meer, J. Y., van der Heijden, A. E. D. M., & de Klerk, A. (2020). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. Reaction Chemistry & Engineering, 5(7), 1353-1359.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • de Souza, R. O. M. A., & da Silva, F. M. (2021). A new approach to direct Diels–Alder reaction of biobased formyl-functionalized furans. Green Chemistry, 23(2), 367-373.
  • ACS Green Chemistry Institute. (n.d.).
  • Reddit. (2021, March 17).
  • Wang, Y., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1205676.
  • Trudell, M. L., & Kumar, V. (2014). Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols.
  • Benedetti, E., et al. (1970). Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. Journal of the American Chemical Society, 92(2), 297-301.
  • Li, Y., et al. (2015). N,N-Diethylurea-Catalyzed Amidation between Electron-Defficient Aryl Azides and Phenylacetaldehydes. Organic letters, 17(3), 536–539.
  • National Center for Biotechnology Information. (n.d.). N,N-Diethyl-N',N'-diphenylurea.
  • BenchChem. (2025).
  • Arkivoc. (2014). Lateral lithiation and substitution of N'-(2-methylphenyl)- N,N-dimethylurea. 2014(v), 365-375.

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Validation & Comparative

Comparing antioxidant efficiency of 1-Ethyl-1,3-diphenylurea and Diphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Antioxidant & Stabilizer Efficiency in Energetic Materials and Polymers

Executive Summary

This guide provides a technical comparison between Diphenylamine (DPA) and 1-Ethyl-1,3-diphenylurea (functionally analyzed here within the class of Centralites , specifically Centralite I or Ethyl Centralite, the industrial standard alternative).

While both compounds are utilized to retard oxidation and scavenge reactive nitrogen species (RNS) in nitrocellulose propellants and polymers, their mechanisms differ fundamentally. DPA acts as a highly reactive radical scavenger and base, offering superior kinetic efficiency but suffering from rapid depletion and significant toxicity (nitrosamine formation). 1-Ethyl-1,3-diphenylurea (EDU) functions as a "sacrificial" stabilizer and plasticizer with a slower reaction rate, acting as a buffer that hydrolyzes to neutralize acidic species, offering a better long-term stability profile and a more favorable toxicity classification.

Verdict:

  • Select Diphenylamine (DPA) for: Maximum immediate scavenging efficiency in single-base propellants where kinetic speed is critical.

  • Select 1-Ethyl-1,3-diphenylurea (EDU) for: Double-base propellants, applications requiring plasticization, and formulations where toxicity (REACH compliance) and long-term shelf-life are prioritized over immediate radical quenching.

Chemical & Mechanistic Profile

To understand the "efficiency" of these antioxidants, one must analyze how they interrupt degradation pathways.

Diphenylamine (DPA)[1][2][3][4]
  • Class: Secondary Aromatic Amine.

  • Mechanism (Radical Scavenging): DPA donates the labile hydrogen on the amine nitrogen (N-H) to peroxy radicals (ROO•) or nitrogen oxides (NOx).[1]

  • Degradation Pathway: The reaction is stepwise. DPA first forms N-nitroso-diphenylamine (carcinogenic concern), which rearranges to 2-nitro-diphenylamine and 4-nitro-diphenylamine . These daughter products continue to act as stabilizers until fully nitrated (hexanitrodiphenylamine).

  • Kinetic Profile: Low activation energy for H-transfer makes it an "immediate" acting antioxidant.

1-Ethyl-1,3-diphenylurea (EDU / Centralite I)
  • Class: Substituted Urea (Carbanilide derivative).

  • Mechanism (Acid Scavenging): Unlike DPA, EDU possesses a urea linkage that is less basic. It acts primarily by neutralizing acidic decomposition products (HNO3, HNO2) released by the polymer matrix (e.g., nitrocellulose).

  • Degradation Pathway: EDU undergoes hydrolysis or dealkylation to form N-ethylaniline or aniline derivatives, which then react with NOx. It effectively acts as a "pro-stabilizer" that releases the active scavenging amine species slowly.

  • Kinetic Profile: Slower onset of action; acts as a buffer/reservoir.

Mechanistic Visualization

The following diagram illustrates the divergent stabilization pathways.

Stabilization_Pathways cluster_0 Diphenylamine (DPA) Mechanism cluster_1 1-Ethyl-1,3-diphenylurea (EDU) Mechanism DPA Diphenylamine (Parent) N_Nitroso N-Nitroso-DPA (Carcinogenic Intermediate) DPA->N_Nitroso + NOx / ROS Nitro_DPA 2-Nitro-DPA / 4-Nitro-DPA (Active Stabilizers) N_Nitroso->Nitro_DPA Rearrangement Hexa_Nitro Hexanitro-DPA (Inactive/Final) Nitro_DPA->Hexa_Nitro + NOx (Stepwise) EDU 1-Ethyl-1,3-diphenylurea (Parent) Intermediates N-Ethylaniline + N,N'-Diphenylurea EDU->Intermediates Hydrolysis / Acid Attack Scavenging Nitrated Anilines (Active Scavengers) Intermediates->Scavenging + NOx NOx NOx / Radicals NOx->DPA NOx->Intermediates

Figure 1: Comparative stabilization pathways. DPA reacts directly with radicals, while EDU requires hydrolysis/activation to generate active scavenging species.

Comparative Performance Data

The following data aggregates physical properties and stability metrics relevant to propellant and polymer stability.

FeatureDiphenylamine (DPA)1-Ethyl-1,3-diphenylurea (EDU)
CAS Number 122-39-4621-01-2 (Centralite I)
Molecular Weight 169.23 g/mol 268.36 g/mol
Melting Point 53°C72°C
Basicity (pKa) ~0.78 (Weak Base)Neutral / Very Weak Base
Solubility Soluble in alcohols, benzeneSoluble in alcohols, esters
Primary Mode Radical Scavenging (H-donor)Acid Scavenging / Plasticizing
Reaction Speed Fast (Immediate protection)Slow (Sustained protection)
Toxicity Profile High (Cat 3 Acute, Carcinogen)Moderate (Harmful if swallowed)
Regulatory Status REACH Restricted (Europe)Preferred "Green" Alternative

Key Insight: In "Heat Flow Calorimetry" (HFC) tests at 100°C, DPA-stabilized samples often show a faster initial depletion rate compared to EDU samples, which maintain the "safe" induction period longer due to the buffering effect of the urea hydrolysis step.

Experimental Protocol: Assessing Stabilizer Efficiency

To objectively compare these products, researchers should use High-Performance Liquid Chromatography (HPLC) to track the depletion of the parent molecule and the formation of daughter products under accelerated aging.

Accelerated Aging Workflow (Method AOP-48)

Objective: Simulate long-term storage to determine the "Safe Life" of the material.

  • Sample Preparation:

    • Prepare 5g samples of nitrocellulose matrix containing 1% w/w of DPA or EDU.

    • Place in gas-tight glass tubes.

  • Heating:

    • Incubate in a heating block at 100°C (± 0.2°C) .

    • Pull samples at intervals: 0, 24, 48, 96, and 168 hours.

  • Extraction:

    • Grind sample. Extract with Acetonitrile (for DPA) or Methanol (for EDU) using ultrasonic bath for 30 mins.

    • Filter through 0.45 µm PTFE filter.

HPLC Quantification Method

This protocol separates the parent stabilizers from their nitrated derivatives.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Solvent A: Water (pH 3.0 with Phosphoric Acid).

    • Solvent B: Acetonitrile.[2][3]

    • Gradient: 0-5 min (80% A), 5-25 min (Linear to 10% A).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis / DAD at 254 nm .

Analytical Workflow Diagram

HPLC_Protocol cluster_analysis Data Analysis Start Sample Collection (Aged Propellant/Polymer) Extract Extraction Solvent: Acetonitrile Method: Ultrasonication (30 min) Start->Extract Filter Filtration 0.45 µm PTFE Extract->Filter HPLC HPLC Injection C18 Column, Gradient Elution Filter->HPLC Peak1 Identify Parent Peak (DPA or EDU) HPLC->Peak1 Peak2 Identify Daughter Peaks (Nitro-derivatives) HPLC->Peak2 Calc Calculate Depletion Rate (First Order Kinetics) Peak1->Calc Peak2->Calc

Figure 2: Standardized HPLC workflow for quantifying stabilizer depletion and derivative formation.

Safety & Regulatory Considerations

The shift from DPA to EDU is largely driven by toxicity profiles rather than pure efficiency.

  • Nitrosamines: DPA reacts with NOx to form N-nitrosodiphenylamine , a known carcinogen. This compound is strictly regulated under REACH (Europe) and EPA guidelines.

  • EDU Advantage: While EDU eventually breaks down into aniline derivatives that can be toxic, the parent molecule and its immediate hydrolysis products do not directly form N-nitroso compounds as rapidly or in the same quantity as DPA.

  • Handling: DPA is easily absorbed through the skin and is toxic to aquatic life. EDU is a solid powder that presents lower dermal risks but should still be handled with standard PPE (gloves, mask).

Conclusion

For pure antioxidant efficiency (speed of radical quenching), Diphenylamine (DPA) remains the superior chemical agent. Its low molecular weight and labile hydrogen allow it to rapidly intercept oxidative chains.

However, for system stability and regulatory compliance , 1-Ethyl-1,3-diphenylurea (EDU) is the preferred choice. It acts as a dual-function stabilizer and plasticizer, providing a "buffer" against acidity that extends the safe shelf-life of energetic materials without the immediate formation of high-concern carcinogenic nitrosamines.

Recommendation:

  • Use DPA only in legacy formulations or where specific military specifications (Mil-Spec) mandate its kinetic profile.

  • Use EDU for new product development (NPD), particularly in double-base propellants and commercial polymers where REACH compliance is mandatory.

References

  • DTIC (Defense Technical Information Center). Role of Diphenylamine as a Stabilizer in Propellants. 4

  • MDPI. Assessment of the Stability of Propellants Modified with Eco-Friendly Plasticizers (Comparison of Centralite I). 5

  • ResearchGate. Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by HPLC. 6

  • Santa Cruz Biotechnology. 1,3-Diethyl-1,3-diphenylurea (Centralite I) Safety Data Sheet. 1

  • ResearchGate. Diphenylamine and derivatives in the environment: A review. 7

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